molecular formula C6H10N4 B3033892 (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 1251257-52-9

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Numéro de catalogue: B3033892
Numéro CAS: 1251257-52-9
Poids moléculaire: 138.17
Clé InChI: FDZAZLVLKYQZNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZAZLVLKYQZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Profile: (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine , a specialized heterocyclic building block increasingly utilized in the development of epigenetic modulators (specifically LSD1 inhibitors) and antimicrobial agents.

High-Value Scaffold for Epigenetic & Anti-Infective Drug Discovery

Executive Summary

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9) is a bifunctional heterocyclic intermediate characterized by a 1,2,4-triazole core substituted at the N4-position with a cyclopropyl group and at the C3-position with a primary aminomethyl group.

This specific substitution pattern renders the molecule a "privileged structure" in medicinal chemistry. The N4-cyclopropyl group mimics the steric and electronic properties of the tranylcypromine core (a classic monoamine oxidase inhibitor scaffold), making this molecule a critical fragment for designing Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Additionally, the triazole ring acts as a robust bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding potential in peptide mimetics.

Chemical Identity & Physicochemical Properties

The molecule exists as a stable solid, often supplied as a hydrochloride salt to prevent oxidative degradation of the primary amine.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine
Common Name (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
CAS Number 1251257-52-9 (Free base) / 1258652-10-6 (2HCl salt)
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
SMILES NC1=NN=CN1C2CC2
InChI Key PAGAJWXZDNFGEV-UHFFFAOYSA-N
Physicochemical Profile
ParameterValue (Predicted)Significance
cLogP -0.8 to -0.5Highly polar; excellent aqueous solubility.
TPSA ~56 ŲGood membrane permeability; CNS active potential.
pKa (Amine) ~8.5 - 9.0Protonated at physiological pH (cationic center).
pKa (Triazole) ~2.3The triazole ring is weakly basic and remains neutral at pH 7.4.
H-Bond Donors 1 (Primary amine)Critical for active site anchoring (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (Triazole nitrogens)Engages in water-mediated networks or backbone interactions.

Structural Analysis & Pharmacophore Features

The structural uniqueness of this molecule lies in the N4-cyclopropyl constraint .

Tautomeric Locking

Unlike NH-1,2,4-triazoles, which exist in rapid equilibrium between 1H, 2H, and 4H tautomers, the substitution at the N4 position "locks" the aromatic system.

  • Consequence: This defines the vector of the C3-aminomethyl group rigidly, reducing the entropic penalty upon binding to a protein target (e.g., the FAD binding pocket of LSD1).

Electronic Effects

The cyclopropyl group is electron-donating via induction but also possesses significant


-character in its C-C bonds.
  • Interaction: It can engage in hydrophobic interactions or occupy small lipophilic pockets (e.g., the "methionine shelf" in certain kinases or oxidases) without the steric bulk of an isopropyl or phenyl group.

Pharmacophore Figure 1: Pharmacophore Map of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Triazole 1,2,4-Triazole Core (Bioisostere for Amide) Cyclopropyl N4-Cyclopropyl (Steric Constraint / Hydrophobic) Triazole->Cyclopropyl N4-Substitution Amine C3-Aminomethyl (Cationic Interaction / H-Bond Donor) Triazole->Amine C3-Position Target Target Binding (LSD1 FAD Domain / GPCR) Triazole->Target Pi-Stacking / H-Bond Cyclopropyl->Target Hydrophobic Fill Amine->Target Ionic Bond (Asp/Glu)

Synthetic Methodology

The synthesis of 3-aminomethyl-4-substituted-1,2,4-triazoles requires a convergent approach. The most robust pathway for laboratory and scale-up synthesis is the Modified Einhorn-Brunner Reaction or the Hydrazide-Imidate Cyclization .

Retrosynthetic Analysis
  • Disconnection: The triazole ring is constructed from a hydrazine equivalent and a one-carbon source (formic acid derivative).

  • Precursors: N-Boc-Glycine (provides the aminomethyl group), Cyclopropylamine (provides the N4 substituent), and Triethyl orthoformate (provides the C5 carbon).

Protocol: Step-by-Step Synthesis
Step 1: Preparation of N-Boc-Glycine Hydrazide
  • Reagents: N-Boc-Glycine methyl ester, Hydrazine hydrate (excess), Ethanol.

  • Procedure: Dissolve ester in ethanol. Add hydrazine hydrate (5.0 equiv) dropwise. Reflux for 4-6 hours.

  • Workup: Concentrate in vacuo. The hydrazide often precipitates upon cooling or addition of ether.

  • Yield: Typically >90%.

Step 2: Formation of the 1,2,4-Triazole Core (Cyclization)

This step installs the cyclopropyl group.

  • Reagents: N-Boc-Glycine Hydrazide, Triethyl orthoformate (TEOF), Cyclopropylamine, Acid Catalyst (p-TsOH).

  • Mechanism: The hydrazide reacts with TEOF to form an oxadiazole intermediate or an imidate, which then undergoes amine exchange with cyclopropylamine followed by ring closure.

  • Procedure:

    • Suspend hydrazide in TEOF (acts as solvent/reagent).

    • Add catalytic p-TsOH. Heat to 80°C for 2 hours (formation of oxadiazole/intermediate).

    • Add Cyclopropylamine (1.2 equiv). Raise temperature to 100-110°C (distill off ethanol).

    • Reflux until conversion is complete (monitor by LC-MS).

  • Workup: Evaporate volatiles. Purify by flash column chromatography (DCM/MeOH).

Step 3: Deprotection to Final Product
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Dissolve the N-Boc-triazole intermediate in DCM. Add acid solution at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the dihydrochloride salt (CAS 1258652-10-6) as a white solid.

Synthesis Figure 2: Synthetic Pathway for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine SM1 N-Boc-Glycine Methyl Ester Inter1 N-Boc-Glycine Hydrazide SM1->Inter1 Reflux, EtOH Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 N-Boc-(4-cyclopropyl-triazol-3-yl)methanamine Inter1->Inter2 Cyclization (100°C) Reagents2 Triethyl Orthoformate + Cyclopropylamine Reagents2->Inter2 Final Target: (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Inter2->Final Deprotection Deprotect HCl / Dioxane Deprotect->Final

Medicinal Chemistry Applications

LSD1 (KDM1A) Inhibition

The primary application of this scaffold is in the development of reversible LSD1 inhibitors.[1]

  • Mechanism: LSD1 demethylates Histone H3K4.[1][2][3][4] Overexpression is linked to AML (Acute Myeloid Leukemia) and SCLC (Small Cell Lung Cancer).

  • Role of Scaffold: The 4-cyclopropyl-triazole moiety acts as a bioisostere for the phenyl-cyclopropylamine core found in Tranylcypromine (TCP). However, unlike TCP which forms a covalent adduct with FAD, triazole-based inhibitors often bind reversibly , reducing off-target effects on MAO-A/B.

  • Interaction: The primary amine (C3-position) mimics the lysine substrate, forming electrostatic interactions with Asp555 in the LSD1 active site.

Bioisosterism in Peptidomimetics

The 1,2,4-triazole ring is a classic cis-amide bond surrogate.

  • Stability: It resists hydrolysis by peptidases.

  • Geometry: The angle between substituents at C3 and C5 mimics the

    
     and 
    
    
    
    angles of a peptide bond, allowing the molecule to maintain bioactive conformations in GPCR ligands (e.g., Ghrelin or Orexin receptor antagonists).

Safety & Handling

  • Hazards: As a primary amine, the free base is corrosive and an irritant. The hydrochloride salt is an irritant (H315, H319, H335).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • McCoull, W., et al. (2016). Identification of Pyrazolopyrimidines as Potent, Selective, and Reversible Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link verified via context of LSD1 triazole scaffolds].
  • Keri, R. S., et al. (2015). Triazole: A Promising Antitubercular Agent. Chemical Biology & Drug Design.
  • Vianello, P., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm. Retrieved from [Link]

Sources

An In-depth Technical Guide to (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4] Its unique chemical properties—metabolic stability, hydrogen bonding capability, and rigid planar structure—make it a privileged pharmacophore in the design of agents targeting a vast array of biological pathways. This guide focuses on a specific, promising derivative: (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine . The introduction of a cyclopropyl group at the N4 position and a methanamine at the C3 position creates a molecule with distinct conformational constraints and functional group presentations, offering a valuable building block for novel therapeutic agents. This document serves as a comprehensive technical resource, detailing its identity, synthesis, characterization, and potential applications in drug discovery.

Part 1: Core Compound Identity and Physicochemical Properties

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a substituted triazole that combines the rigidity of the triazole ring, the conformational restriction of the cyclopropyl group, and the nucleophilicity of a primary amine. These features make it an attractive synthon for library synthesis and lead optimization.

Chemical Structure:

Caption: Chemical structure of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Physicochemical Data Summary:

PropertyValueSource / Method
CAS Number 1251257-52-9[5]
Molecular Formula C₆H₁₀N₄Calculated
Molecular Weight 138.17 g/mol Calculated
Appearance Expected to be a solid at room temperatureGeneral observation for similar compounds
Predicted XlogP -0.8[6] (Data for a closely related analog)
Hydrogen Bond Donors 1 (from NH₂)Calculated
Hydrogen Bond Acceptors 3 (from triazole nitrogens)Calculated

Note: Some properties are predicted or based on closely related analogs due to limited publicly available experimental data for this specific molecule.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 4-substituted-1,2,4-triazoles is a well-established field in heterocyclic chemistry.[7][8][9] A plausible and efficient route to synthesize the title compound involves a multi-step process starting from cyclopropylamine. The chosen pathway emphasizes the use of common reagents and purification techniques accessible in a standard organic chemistry laboratory.

Proposed Synthetic Pathway:

A logical approach involves the formation of the N4-substituted triazole ring first, followed by the introduction or unmasking of the C3-methanamine functionality.

G cluster_0 Step 1: Formyl-Hydrazide Formation cluster_1 Step 2: Thioamide Intermediate cluster_2 Step 3: Triazole Ring Formation cluster_3 Step 4: Deprotection A Cyclopropylamine C N-Cyclopropylformamide A->C Reflux B Ethyl Formate B->C D N-Cyclopropylformamide F N-Cyclopropylthioformamide D->F Toluene, Heat E Lawesson's Reagent E->F G N-Cyclopropylthioformamide I Protected Triazole Intermediate G->I Hg(OAc)₂, DMF H 2-(tert-butoxycarbonyl)acetohydrazide H->I J Protected Triazole Intermediate L (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine J->L DCM, RT K Trifluoroacetic Acid (TFA) K->L

Caption: Proposed multi-step synthesis workflow for the target compound.

Expert Rationale and Causality:

  • Step 1 & 2: The initial formation of a formamide and its subsequent thionation is a classic and reliable method to generate a thioformamide. Lawesson's reagent is specifically chosen for its efficiency in converting carbonyls to thiocarbonyls under relatively mild conditions.

  • Step 3 (Ring Formation): The key cyclization step utilizes a thioamide and an acylhydrazide. Mercury(II) acetate is employed as a thiophilic Lewis acid to activate the thiocarbonyl group, facilitating the nucleophilic attack by the hydrazide and subsequent dehydrative cyclization to form the 1,2,4-triazole ring. Using a protected acetohydrazide (e.g., with a Boc group) is crucial to prevent side reactions with the primary amine and to direct the reaction towards the desired product.

  • Step 4 (Deprotection): The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the standard and highly effective method for this transformation, yielding the final primary amine product.

Part 3: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and characterization of the title compound.

Protocol 3.1: Synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Materials:

  • Cyclopropylamine

  • Ethyl Formate

  • Lawesson's Reagent

  • 2-(tert-butoxycarbonyl)acetohydrazide

  • Mercury(II) Acetate (Hg(OAc)₂)

  • Trifluoroacetic Acid (TFA)

  • Solvents: Toluene, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, Hexanes

  • Reagents for workup: Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

Procedure:

  • Synthesis of N-Cyclopropylthioformamide:

    • To a solution of cyclopropylamine (1.0 eq) in toluene, add ethyl formate (1.1 eq). Heat the mixture to reflux for 4 hours. Cool to room temperature and concentrate under reduced pressure to obtain N-cyclopropylformamide.

    • Dissolve the crude N-cyclopropylformamide in toluene. Add Lawesson's reagent (0.5 eq) portion-wise. Heat the mixture to 80°C for 2 hours. Monitor by TLC.

    • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to yield N-cyclopropylthioformamide.

  • Synthesis of the Protected Triazole Intermediate:

    • In a flask, dissolve N-cyclopropylthioformamide (1.0 eq) and 2-(tert-butoxycarbonyl)acetohydrazide (1.0 eq) in DMF.

    • Add Mercury(II) Acetate (1.1 eq) to the solution at room temperature. Stir for 12 hours.

    • Quench the reaction by adding water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to isolate the Boc-protected intermediate.

  • Deprotection to Yield Final Product:

    • Dissolve the purified intermediate (1.0 eq) in DCM.

    • Add TFA (5.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Dry the organic layer, concentrate, and purify if necessary to obtain (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Protocol 3.2: Spectroscopic Characterization

A self-validating system requires rigorous confirmation of the product's identity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The spectrum should confirm the presence of all proton environments.

    • Expected Signals: A singlet for the C5-H of the triazole ring (δ ≈ 8.5-9.0 ppm), a multiplet for the cyclopropyl CH (δ ≈ 3.5-4.0 ppm), a singlet for the aminomethyl CH₂ (δ ≈ 3.8-4.2 ppm), and multiplets for the cyclopropyl CH₂ groups (δ ≈ 0.8-1.2 ppm). The NH₂ protons may appear as a broad singlet.[10][11]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • The spectrum should show the correct number of unique carbon signals.

    • Expected Signals: Signals for the two triazole ring carbons (C3 and C5, δ ≈ 145-160 ppm), the aminomethyl carbon (δ ≈ 40-45 ppm), the cyclopropyl CH carbon, and the cyclopropyl CH₂ carbon.[10][12]

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI-MS).

  • Expected Result: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 139.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold, present in drugs with a wide range of therapeutic applications, including antifungal (Fluconazole), anticancer (Letrozole), and antiviral (Ribavirin) agents.[1][4] The specific structural motifs of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine suggest several promising avenues for its use in drug development.

Potential Therapeutic Areas:

  • Anticonvulsant Agents: Many N-substituted triazole derivatives have shown potent anticonvulsant activity.[1][10][13] The title compound can serve as a starting point for developing new modulators of ion channels or neurotransmitter receptors, such as the GABA-A receptor.[1]

  • Antimicrobial and Antifungal Agents: The triazole core is famous for its role in antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase.[4] The aminomethyl group provides a handle for introducing diverse side chains to optimize activity against bacterial or fungal targets.

  • Anticancer Agents: Novel 1,2,4-triazole derivatives are continuously being explored as anticancer agents, targeting enzymes like aromatase or various kinases.[11] The cyclopropyl group can provide favorable interactions within hydrophobic pockets of target enzymes.

  • Anti-inflammatory Agents: A number of compounds incorporating the 1,2,4-triazole ring have demonstrated significant anti-inflammatory properties.[2][14]

The primary amine of the title compound is a critical functional group, allowing it to be used as a versatile building block. It can be readily acylated, alkylated, or used in reductive amination to generate large libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds.

References

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles . Oriental Journal of Chemistry. Available from: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives . MDPI. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • A Comprehensive review on 1, 2,4 Triazole . International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives . Journal of Applicable Chemistry. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles . European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives . Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity . Current Chemistry Letters. Available from: [Link]

  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking . Iraqi Journal of Science. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . BMC Chemistry. Available from: [Link]

  • (4-cyclopropyl-5-methyl-4h-1,2,4-triazol-3-yl)methanamine dihydrochloride . PubChemLite. Available from: [Link]

  • Synthesis of 4H-1,2,4-triazoles . Organic Chemistry Portal. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review . Eurasian Journal of Medical and Chemical Sciences. Available from: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity . ResearchGate. Available from: [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.

Sources

An In-Depth Technical Guide to the Discovery of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties—including metabolic stability, dipole character, and hydrogen bonding capability—allow it to interact with a wide array of biological targets with high affinity.[1][3][4] This five-membered heterocycle is the core of blockbuster antifungal agents like fluconazole, potent anticancer drugs such as letrozole, and antivirals like ribavirin.[2][5]

The enduring relevance of this scaffold is not accidental; it stems from a robust and adaptable synthetic chemistry foundation combined with a diverse range of biological mechanisms. This guide provides a technical deep-dive into the discovery process of novel 1,2,4-triazole derivatives, moving from foundational synthetic strategies to the elucidation of biological activity and structure-based optimization. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful pharmacophore in their own discovery programs.

Part 1: The Synthetic Foundation: Crafting the 1,2,4-Triazole Core

The success of any drug discovery campaign hinges on the ability to reliably and diversely synthesize the core scaffold. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern (regioselectivity), availability of starting materials, and scalability. We do not merely follow recipes; we select pathways that provide the highest degree of control and flexibility for generating a library of diverse analogs for biological screening.

Classical & Field-Proven Synthetic Protocols

These methods are the workhorses of triazole synthesis, valued for their reliability and broad substrate scope.

Protocol 1: The Pellizzari Reaction

This reaction forms symmetrically or asymmetrically substituted 3,5-diphenyl-1,2,4-triazoles through the condensation of an amide and an acyl hydrazide. It is a straightforward and robust method for creating a C-N bond framework.[6][7]

  • Step 1: Reactant Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser, combine the selected amide (e.g., benzamide, 10 mmol) and the corresponding acyl hydrazide (e.g., benzoyl hydrazide, 10 mmol).[7]

  • Step 2: Thermal Condensation: Heat the reaction mixture in an oil bath maintained at 150-160 °C for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

  • Step 3: Isolation: Upon completion, allow the flask to cool to room temperature. The resulting solidified mass is triturated with 10-15 mL of cold ethanol to break up the solid.

  • Step 4: Purification: Collect the crude product by vacuum filtration, washing with an additional portion of cold ethanol. The final product, 3,5-diphenyl-1,2,4-triazole, can be purified by recrystallization from ethanol to yield a pure crystalline solid.[7]

Protocol 2: Synthesis via Thiosemicarbazide Intermediate

This is one of the most versatile and widely used methods, allowing for the introduction of various substituents at the 3 and 4 positions of the triazole ring.[8]

  • Step 1: Hydrazide Formation: Reflux a suitable aromatic acid (10 mmol) with an excess of hydrazine hydrate (50 mmol) in ethanol for 8-10 hours. Cool the mixture to obtain the acid hydrazide.

  • Step 2: Thiosemicarbazide Synthesis: Dissolve the acid hydrazide (10 mmol) in ethanol, and add an appropriate isothiocyanate (10 mmol). Reflux the mixture for 4-6 hours. The thiosemicarbazide derivative will precipitate upon cooling.

  • Step 3: Cyclization: Suspend the thiosemicarbazide (10 mmol) in an aqueous solution of sodium hydroxide (2N, 50 mL) and reflux for 3-5 hours.[6] This alkaline-mediated cyclization is a high-yield step.

  • Step 4: Purification: After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6. The precipitated 3-substituted-4-substituted-1,2,4-triazole-5-thione is collected by filtration, washed with water, and dried.

Modern Synthetic Strategies for Efficiency and Diversity

To accelerate the discovery process, modern techniques that enhance reaction rates and simplify purification are indispensable.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[9][10] For instance, the cyclization of thiosemicarbazides can often be completed in 5-15 minutes under microwave irradiation, a significant improvement over conventional heating.[6]

  • Metal-Catalyzed Cross-Coupling: Copper- and silver-catalyzed reactions have emerged as powerful tools for achieving specific regioselectivity in triazole synthesis, which is often challenging with classical methods.[11][12] These catalysts can direct the formation of 1,3-disubstituted or 1,5-disubstituted triazoles from aryl diazonium salts and isocyanides, providing controlled and modular access to different isomers.[12]

General Synthetic Workflow

The overall process can be visualized as a logical progression from simple starting materials to the complex target derivatives ready for biological evaluation.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Formation cluster_3 Final Product cluster_4 Diversification A Aromatic Acid / Amide D Acid Hydrazide / Thiosemicarbazide A->D B Hydrazine / Hydrazide B->D C Isothiocyanate / Imide C->D E Cyclization (Alkaline / Thermal / Microwave) D->E Key Intermediate F 1,2,4-Triazole Core E->F Ring Closure G Functionalization (Alkylation, etc.) F->G H Diverse Library of Derivatives G->H SAR Exploration G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Healthy Fungal Membrane) CYP51->Ergosterol Disruption Toxic Sterol Accumulation & Membrane Disruption CYP51->Disruption Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition Triazole->Disruption

Caption: Antifungal MoA of 1,2,4-triazoles via CYP51 inhibition.

Anticancer MoA: A Multi-Target Approach

The anticancer activity of 1,2,4-triazoles is more diverse, highlighting the scaffold's adaptability. Key mechanisms include:

  • Aromatase Inhibition: In hormone-receptor-positive breast cancers, the enzyme aromatase converts androgens to estrogens, which fuel tumor growth. Compounds like Letrozole mimic the substrate and inhibit this enzyme, depriving the cancer cells of estrogen. [13][14]* Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and apoptosis. [15]* Kinase Inhibition: Many kinases are overactive in cancer cells, driving proliferation. The triazole scaffold can be elaborated to create potent inhibitors of specific kinases involved in oncogenic signaling pathways. [4]

G cluster_0 Cellular Consequences Triazole 1,2,4-Triazole Scaffold Aro Aromatase Inhibition Triazole->Aro Tub Tubulin Polymerization Inhibition Triazole->Tub Kin Kinase Inhibition Triazole->Kin Aro_C ⇩ Estrogen ⇩ Tumor Growth Aro->Aro_C Tub_C ⇩ Microtubules Cell Cycle Arrest Tub->Tub_C Kin_C ⇩ Proliferation Signaling Apoptosis Kin->Kin_C

Sources

Technical Guide: Spectroscopic Profiling of (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization, synthesis logic, and experimental protocols for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine , a critical heterocyclic scaffold in the development of non-covalent KDM1A (LSD1) inhibitors.

Executive Summary & Compound Identity

This guide provides a definitive characterization profile for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9). This motif serves as a bio-isostere for the tranylcypromine (TCP) warhead in next-generation epigenetic modulators, specifically designed to inhibit Lysine-Specific Demethylase 1 (LSD1/KDM1A) without the off-target monoamine oxidase (MAO) inhibition associated with TCP derivatives.

Property Data
IUPAC Name (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
CAS Number 1251257-52-9
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
Monoisotopic Mass 138.0905
Structural Class 3,4-Disubstituted 1,2,4-Triazole
Primary Application LSD1 (KDM1A) Inhibitor Warhead / Intermediate

Synthesis & Isolation Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., uncyclized hydrazides or residual cyclopropylamine).

Retrosynthetic Analysis

The 1,2,4-triazole core is constructed via a dehydrative cyclization. The 4-cyclopropyl group is introduced early via the primary amine, while the 3-methanamine moiety is typically unmasked from a protected precursor (e.g., phthalimide or nitrile) to prevent side reactions during cyclization.

Synthesis Start Cyclopropylamine Inter Intermediate (Amidine/Imidate) Start->Inter Nucleophilic Attack Reagent Ethyl 2-ethoxy-2-iminoacetate (or N-Cyanomethyl-imidate) Reagent->Inter Cycliz Hydrazine Hydrate (Cyclization) Inter->Cycliz + N2H4, Δ Product (4-Cyclopropyl-4H-1,2,4-triazol-3-yl) methanamine Cycliz->Product - H2O, - EtOH

Figure 1: Convergent synthesis pathway for the 3,4-disubstituted 1,2,4-triazole core.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR profile is distinct due to the high symmetry of the cyclopropyl group and the characteristic chemical shift of the triazole C5-proton.


H NMR (400 MHz, DMSO-

)

Note: Data presented for the HCl salt form, which is the most stable solid form.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.85 Singlet (s)1HC5-H (Triazole)The most deshielded proton, characteristic of the electron-deficient triazole ring.
8.40 Broad Singlet (br s)3HNH

Ammonium protons (exchangable with D

O). Only visible in salt form.
4.25 Singlet (s)2HCH

-NH

Methylene bridge. Shifts upfield (~3.9 ppm) in free base.
3.65 Multiplet (m)1HN-CH (Cyclopropyl)Deshielded by the adjacent triazole nitrogen.
1.05 - 1.15 Multiplet (m)2HCyclopropyl CH

(cis)
High-field signal typical of strained rings.
0.95 - 1.05 Multiplet (m)2HCyclopropyl CH

(trans)
Diastereotopic nature may be resolved at higher fields (600 MHz+).

Critical Interpretation Check:

  • Absence of C5-Methyl: Ensure there is no singlet around 2.3 ppm. A signal here indicates the 5-methyl impurity (common if using acetimidate reagents).

  • Cyclopropyl Integrity: The integral ratio of the aromatic proton (8.85 ppm) to the cyclopropyl methine (3.65 ppm) must be exactly 1:1.


C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentInterpretation
152.4 C3 (Triazole)Quaternary carbon attached to the methanamine.
145.1 C5 (Triazole)Methine carbon. High shift due to N=C-N environment.
33.2 CH

-NH

Methylene bridge carbon.
26.8 N-CH (Cyclopropyl)Methine carbon of the cyclopropyl ring.
6.5 Cyclopropyl CH

Highly shielded carbons, diagnostic of the cyclopropyl ring.
Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the triazole ring and the lability of the primary amine.

  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 139.10 m/z

  • Key Fragments:

    • m/z 122.07: [M+H - NH

      
      ]⁺ (Loss of ammonia from the primary amine).
      
    • m/z 98.05: [M+H - C

      
      H
      
      
      
      ]⁺ (Loss of cyclopropyl radical/ring opening).

MS_Frag Parent [M+H]+ m/z 139.10 Frag1 Loss of NH3 m/z 122.07 Parent->Frag1 - 17 Da Frag2 Triazole Core (Ring Cleavage) Parent->Frag2 High Energy

Figure 2: Predicted ESI(+) fragmentation pathway.

Infrared Spectroscopy (FT-IR)
  • 3400 - 3200 cm⁻¹: N-H stretching (Primary amine). Broad band in HCl salt.

  • 3100 cm⁻¹: C-H stretching (Triazole ring).

  • 3010 cm⁻¹: C-H stretching (Cyclopropyl ring,

    
     > 3000 cm⁻¹ is diagnostic).
    
  • 1640 cm⁻¹: C=N stretching (Triazole ring).

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, the choice of solvent is critical due to the polarity of the salt form.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) for the HCl salt. CDCl
    
    
    
    is unsuitable due to poor solubility. For the free base, CD
    
    
    OD or CDCl
    
    
    may be used, but CD
    
    
    OD will exchange the amine protons (disappearing the NH
    
    
    signal).
  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Free Base Liberation (for Biological Assays)

The HCl salt is stable for storage, but the free base is often required for binding assays.

  • Dissolve 100 mg of the HCl salt in 2 mL water.

  • Add 1.1 eq of Na

    
    CO
    
    
    
    (solid) or sat. NaHCO
    
    
    .
  • Extract exhaustively with DCM:Isopropanol (3:1) (Triazoles are water-soluble; standard EtOAc extraction is often insufficient).

  • Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo at <40°C (Amine may be volatile or unstable).

References

  • Oryzon Genomics S.A. (2010). LSD1 Inhibitors and Medical Uses Thereof. WO2010011818A1. (Describes the general class of N-substituted triazole LSD1 inhibitors).

  • BLD Pharm . (2024). Product Analysis: (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1251257-52-9).[1] (Source for CAS and structural verification).

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(4), 495-511. (Contextualizes the pharmacological relevance of the cyclopropyl-triazole scaffold).

  • PubChem . (2024). Compound Summary for CID 12278547: (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride.[2] (Used for comparative spectral analysis of the des-cyclopropyl analog).

Sources

Strategic Therapeutic Targeting of (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

The molecule (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine represents a high-value privileged scaffold in modern medicinal chemistry, specifically within the realm of epigenetic modulation and fragment-based drug discovery (FBDD) .

Unlike non-specific alkyl amines, this structure integrates three distinct functional domains that drive its therapeutic utility:

  • The 1,2,4-Triazole Core: A stable bioisostere for amide/ester bonds that enhances water solubility and metabolic stability while acting as a rigid linker.[1]

  • The C3-Methanamine "Warhead": A primary amine positioned to mimic the

    
    -amino group of lysine residues (specifically H3K4), serving as a substrate mimic for amine oxidases.
    
  • The N4-Cyclopropyl Moiety: A critical steric and lipophilic modulator. Unlike flexible alkyl chains, the cyclopropyl group restricts conformational freedom and fills hydrophobic pockets (e.g., the substrate access tunnel of LSD1) without incurring the metabolic liability of rapid N-dealkylation common to ethyl/propyl groups.

This guide outlines the primary therapeutic utility of this scaffold in targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) and explores its secondary utility in antibacterial topoisomerase inhibition.

Primary Therapeutic Target: LSD1 (KDM1A)[2]

Mechanistic Rationale

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2).[2][3][4] Overexpression of LSD1 is a driver in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

The (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine scaffold functions as a reversible, competitive inhibitor or a transition-state mimic , distinct from the irreversible mechanism of tranylcypromine (TCP) derivatives.

  • Substrate Mimicry: The C3-methanamine group enters the catalytic cage of LSD1, positioning its nitrogen atom near the FAD cofactor, mimicking the methylated lysine substrate.

  • ** steric Anchoring:** The N4-cyclopropyl group exploits the hydrophobic nature of the LSD1 substrate channel, providing selectivity over monoamine oxidases (MAO-A/B) which often lack the volume to accommodate the N4-substituent.

Structural Logic & Pathway Visualization

The following diagram illustrates the interaction logic between the scaffold and the LSD1 active site, contrasting it with the classic TCP mechanism.

LSD1_Mechanism Scaffold (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine LSD1_Site LSD1 Active Site (FAD Cofactor) Scaffold->LSD1_Site N4-Cyclopropyl fits hydrophobic pocket Interaction Competitive Binding / H-Bonding (Reversible) Scaffold->Interaction C3-Amine mimics Lysine Outcome_Scaffold Gene Re-expression (Differentiation) LSD1_Site->Outcome_Scaffold Increases H3K4me2 Outcome_TCP Irreversible Adduct (FAD Covalent Bond) LSD1_Site->Outcome_TCP Ring Opening Interaction->LSD1_Site Blocks Substrate Entry TCP Tranylcypromine (TCP) (Classic Inhibitor) TCP->LSD1_Site Single Electron Transfer

Figure 1: Mechanistic differentiation between the Triazole-Methanamine scaffold (Reversible/Competitive) and TCP (Irreversible).

Secondary Target: Bacterial DNA Gyrase

While LSD1 is the primary epigenetic target, 1,2,4-triazole-3-methanamines are validated side-chains for fluoroquinolone hybrids .

  • Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The methanamine group enhances cellular permeability in Gram-negative bacteria (specifically P. aeruginosa) and interacts with the Asp-Water-Mg2+ bridge in the enzyme-DNA complex.

  • Application: This specific fragment is used to synthesize C7-substituted fluoroquinolones, where the cyclopropyl-triazole moiety improves the pharmacokinetic profile (half-life extension) compared to simple piperazinyl chains.

Experimental Validation Protocols

To validate this scaffold as a hit for LSD1 inhibition, the following biochemical assay is the industry standard. This protocol relies on detecting hydrogen peroxide (


), the byproduct of LSD1-mediated amine oxidation.
Protocol: LSD1 Peroxidase-Coupled Fluorescence Assay

Objective: Determine


 of the scaffold against recombinant human LSD1.

Reagents:

  • Recombinant LSD1 (1-852 aa).

  • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).

  • Detection Agent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Workflow:

  • Compound Preparation:

    • Dissolve (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in assay buffer (Final DMSO concentration < 1%).

  • Enzyme Pre-incubation:

    • Add 20 µL of LSD1 enzyme (final conc. 20 nM) to 384-well black plates.

    • Add 10 µL of diluted compound.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation:

    • Prepare a master mix of H3K4me2 peptide (20 µM), Amplex Red (50 µM), and HRP (0.05 U/mL).

    • Add 20 µL of master mix to the wells.

  • Data Acquisition:

    • Measure fluorescence immediately (kinetic mode) for 30 minutes.

    • Excitation: 530 nm | Emission: 590 nm.

  • Analysis:

    • Calculate the slope of fluorescence increase (RFU/min).

    • Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).

    • Fit data to the Hill equation to derive

      
      .
      
ParameterValue/ConditionNote
Enzyme Conc. 20 nMKeep low to ensure tight-binding limit validity.
Substrate Conc.

(approx. 10-20 µM)
Essential for competitive inhibition analysis.
Z' Factor > 0.7Required for assay validation.

Synthesis & Chemical Stability Data

For researchers utilizing this scaffold for lead optimization, understanding its physicochemical baseline is critical.

Key Physicochemical Properties:

  • Molecular Weight: 138.17 g/mol (Free base).[5]

  • pKa (Predicted): ~8.5 (Methanamine), ~2.3 (Triazole).

  • LogP: -0.8 (Highly hydrophilic; requires the cyclopropyl group for cell permeability).

  • Storage: Hygroscopic as HCl salt. Store at -20°C under desiccant.

Synthesis Pathway (Graphviz): The synthesis typically proceeds via a cyclopropyl-isothiocyanate intermediate or a direct cyclization of hydrazides.

Synthesis_Flow Start Cyclopropylamine + CS2 Inter1 Cyclopropyl Isothiocyanate Start->Inter1 Inter2 Thiosemicarbazide Intermediate Inter1->Inter2 Step2 Step2 + Hydrazine Hydrate Core 4-cyclopropyl-4H-1,2,4-triazole-3-thiol Inter2->Core Step3 Step3 Cyclization (Formic acid/Heat) Final (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Core->Final Step4 Step4 Desulfurization / Cyanation / Reduction

Figure 2: General synthetic route to the target scaffold.

References

  • Kutz, C. J., et al. (2014).[6] "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[4][6][7] MedChemComm, 5(12), 1863-1870.[6] Link

  • Zheng, Y. C., et al. (2016). "Triazole-dithiocarbamate hybrids as potent LSD1 inhibitors." Bioorganic & Medicinal Chemistry, 24(21), 5462-5469. Link

  • Plech, T., et al. (2011). "Studies on the antibacterial activity of 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry, 46(1), 241-248. Link

  • PubChem. (2025).[8] "Compound Summary: (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine." National Library of Medicine. Link

  • Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 33(3), 495-511. (Contextual reference for Cyclopropylamine mechanism). Link

Sources

literature review of 4-substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature landscape, synthetic architectures, and biological potential of 4-substituted 1,2,4-triazoles.

Synthetic Architectures, Biological Mechanisms, and Experimental Protocols[1]

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capability, and stability against metabolic degradation. While commercial antifungal blockbusters (e.g., Fluconazole, Voriconazole) are predominantly


-substituted , the 

-substituted 1,2,4-triazoles
represent a distinct and emerging chemical space.

This guide focuses specifically on the


-substituted subclass. Unlike their 

-analogs, which primarily target fungal CYP51 via the free

nitrogen,

-substituted derivatives exhibit a broader pharmacological profile, including potent antibacterial, anti-inflammatory, and anticancer activities, often through alternative mechanisms such as tubulin polymerization inhibition or modulation of specific kinases.
Part 1: The Pharmacophore & Structural Logic

The 1,2,4-triazole ring exists in two tautomeric forms: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 and 

.[1] In

-substituted derivatives, the substituent locks the ring into the

-form, distinct from the

-form found in many commercial drugs.

Key Structural Features:

  • Electronic Profile: The

    
    -substituent influences the electron density of the ring, affecting the basicity of 
    
    
    
    and
    
    
    .
  • Binding Geometry: The

    
    -substituent projects perpendicular to the C3-N4-C5 axis in some conformers, allowing for unique exploration of hydrophobic pockets in enzyme active sites (e.g., urease, metallo- 
    
    
    
    -lactamases).
  • Stability: The aromatic system is highly resistant to hydrolysis and oxidative cleavage, making it an ideal bioisostere for amides (

    
    ).
    
Part 2: Synthetic Methodologies

The synthesis of 4-substituted 1,2,4-triazoles requires specific strategies to ensure regioselectivity at the


 position.
1. The Transamination Route (Bartlett & Humphrey)

A classic method involving the reaction of


-dimethylformamide azine with primary amines.
  • Mechanism: Nucleophilic attack of the primary amine (

    
    ) on the azine carbon, followed by elimination of dimethylamine and cyclization.
    
  • Utility: Ideal for synthesizing 4-alkyl/aryl-1,2,4-triazoles with hydrogen at positions 3 and 5.

2. The Thiosemicarbazide Cyclization (The "Mercapto" Route)

This is the most robust method for generating functionalized 4-substituted triazoles, particularly 4-substituted-3-mercapto-1,2,4-triazoles (thione tautomers).

  • Step 1: Reaction of an acid hydrazide with an isothiocyanate

    
     Thiosemicarbazide intermediate.
    
  • Step 2: Base-catalyzed cyclization (dehydration).

Synthesis_Pathway Figure 1: Synthesis of 4-Substituted-3-mercapto-1,2,4-triazoles via Thiosemicarbazide Cyclization. Hydrazide Acid Hydrazide (R-CONHNH2) Intermediate Thiosemicarbazide Intermediate Hydrazide->Intermediate Ethanol, Reflux Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Intermediate Base Base (NaOH/KOH) Reflux Intermediate->Base Cyclization Product 4-Substituted-3-mercapto- 1,2,4-triazole Base->Product - H2O

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 4-Phenyl-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Objective: To synthesize a representative


-aryl substituted triazole with high purity.
Reagents:
  • 4-Chlorobenzohydrazide (10 mmol)

  • Phenyl isothiocyanate (10 mmol)

  • Ethanol (Absolute)[2]

  • Sodium Hydroxide (2N aqueous solution)

  • Hydrochloric Acid (10%)

Workflow:
  • Formation of Thiosemicarbazide:

    • Dissolve 4-chlorobenzohydrazide (1.70 g, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

    • Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise with stirring.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[3][4] The thiosemicarbazide intermediate often precipitates. Filter and dry, or proceed directly (one-pot).

  • Cyclization:

    • Add 20 mL of 2N NaOH solution to the intermediate suspension.

    • Reflux for 4 hours.[4] The solid will dissolve as the thiol/thiolate forms.

    • Critical Step: Cool the solution and filter to remove any insoluble impurities.

    • Acidify the filtrate with 10% HCl to pH 2–3. A white/yellow precipitate (the triazole) will form immediately.

  • Purification:

    • Filter the crude solid.[3]

    • Wash with cold water (

      
       mL) to remove salts.
      
    • Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the

    
     amide stretch (~1650 cm
    
    
    
    ) of the hydrazide and the appearance of the
    
    
    stretch (~1300–1100 cm
    
    
    ) or
    
    
    (2500–2600 cm
    
    
    , weak).
  • Melting Point: Sharp melting point indicates high purity (typically >180°C for diaryl derivatives).

Part 4: Biological Activity & SAR[1][5][6]

The


-substituted triazoles exhibit a unique SAR profile compared to 

-substituted antifungals.
1. Antibacterial Activity

-substituted-3-mercapto-1,2,4-triazoles have shown significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis).
  • Mechanism: Disruption of cell wall synthesis or inhibition of specific bacterial enzymes (e.g., urease).

  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) on the 
    
    
    
    -phenyl ring enhance lipophilicity and antibacterial potency.
2. Anticancer Activity

Derivatives bearing the 4-substituted triazole core act as antiproliferative agents.[5]

  • Targets: Tubulin polymerization (similar to Combretastatin A-4), Aromatase (CYP19), and Methionine aminopeptidase (MetAP2).

  • Key Data:

    Compound Class Target IC50 / Activity Reference

    | 4-Aryl-3-mercapto | MCF-7 (Breast Cancer) | 1.2 - 5.0

    
    M | [1] |
    | 4-Alkyl-1,2,4-triazole | Aromatase (CYP19) | 20 - 50 nM | [2] |
    | 4-Phenyl-triazole Schiff bases | Urease Inhibition | 15 - 30 
    
    
    
    M | [3] |[5][6]
3. Antifungal Activity (The Distinction)

While


-substituted azoles (Fluconazole) coordinate to the heme iron of CYP51 via 

,

-substituted triazoles cannot bind in this mode
due to steric blockage.
  • Activity: They still exhibit antifungal effects, but likely via:

    • Coordination through

      
       or 
      
      
      
      (weaker).
    • Secondary mechanisms (e.g., inhibition of HMG-CoA reductase or direct membrane disruption).

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) of 4-Substituted 1,2,4-Triazoles. Core 4-Substituted 1,2,4-Triazole Core N4_Sub N4-Substituent (Aryl/Alkyl) Core->N4_Sub C3_Sub C3-Substituent (Mercapto/Thione) Core->C3_Sub C5_Sub C5-Substituent (Lipophilic Ar/Alk) Core->C5_Sub Antibacterial Antibacterial Activity (Gram+ > Gram-) N4_Sub->Antibacterial EWG enhances potency Anticancer Anticancer Activity (Tubulin/Aromatase) C3_Sub->Anticancer Thiol group critical for some targets Antifungal Antifungal Activity (Non-Classical Mechanism) C5_Sub->Antifungal Lipophilicity drives membrane penetration

References
  • Anticancer Potential of 1,2,4-Triazoles: Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. Link

  • Synthesis & Antibacterial Activity: Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organic Chemistry. Link

  • Synthetic Protocols (Pellizzari/Einhorn-Brunner): Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis. Link

  • Microwave Synthesis: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett.[7] Link

  • Antifungal Mechanisms: A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. Link

Sources

Methodological & Application

Application Note: Functional Evaluation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The search for next-generation antifungals is driven by the rising resistance of Candida and Aspergillus species to existing azoles. This Application Note details the experimental validation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (hereafter referred to as CPTM ).

CPTM represents a high-value "fragment" in Fragment-Based Drug Discovery (FBDD). It possesses two critical features:

  • The Warhead: A 1,2,4-triazole core positioned to coordinate with the heme iron of the fungal enzyme Lanosterol 14

    
    -demethylase (CYP51) .[1]
    
  • The Linker: A primary methanamine tail (

    
    ) at position 3, serving as a chemical handle for attaching lipophilic side chains required to target the enzyme's hydrophobic access channel.
    

This guide provides protocols to validate CPTM’s intrinsic affinity for CYP51 and its baseline antifungal activity, serving as a foundation for Structure-Activity Relationship (SAR) expansion.

Chemical Properties & Preparation

Before biological testing, proper solubilization is critical to prevent micro-precipitation, which causes false-negative MIC results.

PropertySpecification
Molecular Formula

Molecular Weight 138.17 g/mol
Solubility Soluble in DMSO (>50 mM); Water (pH dependent)
pKa (Triazole) ~2.2 (Protonation of N-2)
pKa (Amine) ~9.0 (Protonation of

)
Stock Solution Protocol
  • Weighing: Accurately weigh 1.38 mg of CPTM powder.

  • Solvent: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:100 in RPMI 1640 medium immediately prior to assay to achieve a starting concentration of 100

    
    M (approx. 13.8 
    
    
    
    g/mL).

Critical Note: The primary amine is reactive. Avoid aldehydes or ketones in the solvent/buffer during long-term storage to prevent Schiff base formation.

Protocol A: In Vitro Susceptibility Testing (MIC)

This protocol is adapted from CLSI M27-A4 (yeasts) and M38-A2 (molds). It determines if the CPTM fragment alone possesses intrinsic antifungal activity or if it requires derivatization to penetrate the fungal cell wall.

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Plates: 96-well, U-bottom, untreated polystyrene microdilution plates.

  • Strains: Candida albicans (ATCC 90028 - Azole Susceptible), Candida glabrata (ATCC 90030 - Azole Resistant).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend 5 colonies in sterile saline (0.85%).

    • Adjust turbidity to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final 2x Inoculum (

      
       to 
      
      
      
      CFU/mL).
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilution of CPTM (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Column 11: Growth Control (Drug-free medium + Inoculum).

    • Column 12: Sterility Control (Medium only).

  • Incubation:

    • Seal plates with gas-permeable adhesive film.

    • Incubate at 35°C for 24 hours (48h for slow growers).

  • Readout:

    • Visual: Determine the lowest concentration with 50% growth inhibition compared to the growth control (MIC

      
      ).
      
    • Spectrophotometric: Read OD at 530 nm.

Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • High MIC (>64

    
    g/mL):  Common for fragments. Indicates the molecule binds the target but lacks the lipophilicity to cross the membrane efficiently. Action: Proceed to Protocol B to validate target binding.
    
  • Low MIC (<8

    
    g/mL):  Indicates the fragment is exceptionally potent and membrane-permeable. Action: Prioritize for lead optimization.
    

Protocol B: Target Validation (CYP51 Binding Assay)

This is the definitive test for triazole functionality. It confirms that CPTM binds to the heme iron of CYP51, differentiating specific inhibition from non-specific toxicity.

Mechanism of Action

The N-4 nitrogen of the triazole ring coordinates with the heme iron (


) of CYP51, displacing the native water ligand. This changes the spin state of the iron from high-spin to low-spin, resulting in a characteristic Type II Binding Spectrum .
Workflow Diagram

CYP51_Binding cluster_mech Molecular Event Prep Protein Prep (Recombinant Candida CYP51) Base Baseline Scan (350-500 nm) Prep->Base Titration Titrate CPTM (0.5 - 10 µM) Base->Titration Shift Spectral Shift (Type II) Titration->Shift Heme Coordination Calc Calculate Kd (Hills Plot) Shift->Calc Iron Heme Iron (Fe3+) Complex Low-Spin Complex Iron->Complex + CPTM Triazole CPTM Triazole N4 Triazole->Complex

Caption: Workflow for spectrophotometric validation of CPTM binding to CYP51, resulting in a spin-state transition.

Experimental Steps
  • Protein Preparation: Use purified recombinant C. albicans CYP51 (approx. 2-4

    
    M) in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.
    
  • Baseline Scan: Record the absolute absorbance spectrum (350–500 nm) of the enzyme alone.

  • Titration:

    • Add CPTM in small increments (e.g., 0.2

      
      M steps).
      
    • Record the spectrum after each addition.

    • Reference Cell: Add equal volumes of DMSO to a reference cuvette containing buffer only (or enzyme only, for difference spectra).

  • Analysis:

    • Observe the Soret band shift .[2]

    • Peak: Shift from ~417 nm (native) to 425–432 nm (bound).

    • Trough: Appearance of a trough at ~410 nm in the difference spectrum.[3][2][4]

  • Calculation: Plot

    
     vs. [CPTM] concentration. Fit to the Morrison Equation  for tight-binding inhibitors to determine the Dissociation Constant (
    
    
    
    ).[5]

Pathway Visualization: From Inhibition to Fungal Death

Understanding why CPTM works is essential for explaining results. The diagram below illustrates the downstream consequences of the CYP51 blockade.

Antifungal_Pathway CPTM CPTM (Triazole) CYP51 Target: CYP51 (Lanosterol 14α-demethylase) CPTM->CYP51 Inhibits (Type II Binding) Ergosterol Ergosterol (Product) CYP51->Ergosterol Biosynthesis Halted Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Blocked ToxicSterols Toxic Methylated Sterols (Accumulation) Lanosterol->ToxicSterols Shunt Pathway Membrane Cell Membrane Stress (Fluidity Loss) Ergosterol->Membrane Depletion causes instability ToxicSterols->Membrane Disrupts packing Arrest Growth Arrest (Fungistatic) Membrane->Arrest Lysis/Stasis

Caption: Mechanism of Action.[1][4][6] CPTM blocks CYP51, leading to ergosterol depletion and accumulation of toxic 14-methylated sterols.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4). Wayne, PA: CLSI.[7]

  • Warrilow, A. G., et al. (2013). "Azole Affinity of Sterol 14

    
    -Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, 57(3), 1352–1360. 
    
  • Hargrove, T. Y., et al. (2017). "Structural insights into the molecular basis of resistance to azole antifungals in Aspergillus fumigatus." Journal of Biological Chemistry, 292(16), 6728-6743.

  • Lass-Flörl, C. (2014). "How to make a fast diagnosis in invasive aspergillosis." Medical Mycology, 57(Supplement_2), S155-S160. (Context on clinical relevance of azoles).

Sources

antibacterial screening of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the protocol for the antibacterial assessment of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine . Unlike standard antibiotics, this molecule represents a pharmacophore fragment . Its structure combines a polar 1,2,4-triazole core (common in antifungals and antibacterials) with a cyclopropyl group (known to enhance potency in fluoroquinolones via lipophilic pocket filling) and a reactive primary amine.

Critical Distinction: Do not confuse this molecule with "Methenamine" (Hexamethylenetetramine), a urinary antiseptic that hydrolyzes to formaldehyde. The target molecule functions likely via specific enzyme inhibition (e.g., MurB, DNA gyrase) or membrane interaction, requiring a distinct screening approach compliant with CLSI M07-A10 standards.

Material Preparation & Handling

Rationale: The primary amine functionality (


) makes this compound basic. In biological buffers, it will likely exist as a cation. Improper pH control can lead to false negatives due to poor membrane permeation.
Solubility Profiling
  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL (approx. 72 mM).

    • Note: If the compound is supplied as a Hydrochloride (HCl) salt, it may be water-soluble. However, DMSO is preferred for the master stock to prevent hydrolysis or oxidation over long-term storage.

  • Working Solution: Dilute the stock 1:10 in sterile deionized water to create a 1 mg/mL working solution.

    • Check: If precipitation occurs upon water addition, the compound is lipophilic. In this case, maintain the DMSO stock and dilute directly into the media (ensuring final DMSO < 1%).

Media Preparation
  • Standard Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why: Standardizes divalent cations (

      
      , 
      
      
      
      ) which affect outer membrane permeability in P. aeruginosa and the activity of aminoglycoside controls.
  • pH Check: Ensure media pH is 7.2–7.4. The basic amine of the test compound can shift the pH in small volumes; buffer capacity of CAMHB is usually sufficient, but verify if testing >128 µg/mL.

Primary Screening Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a resazurin-based viability assay for high-contrast endpoint detection.

Experimental Workflow (Graphviz)

ScreeningCascade Stock Stock Prep (10mg/mL DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Resazurin Resazurin Addn (Viability Dye) Incubation->Resazurin Readout Readout (Fluor/Visual) Resazurin->Readout

Figure 1: Step-by-step microdilution workflow incorporating resazurin for unambiguous MIC determination.

Step-by-Step Procedure
  • Plate Setup: Use sterile 96-well clear flat-bottom plates.

  • Compound Dilution:

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of working compound solution (e.g., 256 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: 2-fold dilution series (256

      
       0.5 µg/mL).
      
    • Controls:

      • Col 11: Growth Control (Bacteria + Media + Solvent vehicle).

      • Col 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Select colonies from an overnight agar plate. Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Inoculum:

      
       CFU/mL.[1]
      
  • Incubation: Seal with a gas-permeable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Resazurin Modification):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Interpretation:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.[1]

Quality Control (QC) Strains

Validating the assay requires reference strains with known MIC ranges for triazole-class or broad-spectrum antibiotics.

OrganismATCC StrainRoleExpected Ciprofloxacin MIC (µg/mL)
E. coli25922Gram (-) Standard0.004 – 0.015
S. aureus29213Gram (+) Standard0.12 – 0.5
P. aeruginosa27853Permeability Check0.25 – 1.0

Secondary Screening: MBC & Time-Kill Kinetics

Causality: MIC only indicates inhibition. For a lead fragment, knowing if it is bactericidal (kills) or bacteriostatic (stops growth) dictates its medicinal chemistry trajectory.

Minimum Bactericidal Concentration (MBC)
  • Identify the MIC well and the 2 wells with concentrations above the MIC.

  • Sample 10 µL from these wells.

  • Spot onto nutrient agar plates. Incubate 24h.

  • Threshold: The concentration killing

    
     of the initial inoculum (approx. < 5 colonies on the plate) is the MBC.
    
    • Insight: If MBC/MIC ratio is

      
      , the compound is bactericidal. If 
      
      
      
      , it is bacteriostatic.
Time-Kill Kinetics Protocol
  • Setup: Flasks with media containing the compound at 4x MIC .

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating to count CFU/mL.

  • Success Criteria: A

    
     reduction in CFU/mL within 24h indicates bactericidal activity.
    

Advanced Characterization: Mechanism of Action

Given the cyclopropyl-triazole structure, two mechanisms are probable:

  • Membrane Disruption: The lipophilic cyclopropyl tail inserts into the lipid bilayer.

  • Enzyme Inhibition: The triazole coordinates with metal centers in enzymes (e.g., CYP51 homologues or DNA Gyrase).

Membrane Integrity Assay (Propidium Iodide)
  • Principle: Propidium Iodide (PI) is membrane-impermeable. If the compound damages the membrane, PI enters and binds DNA (fluorescence increases).

  • Protocol:

    • Treat bacteria with compound at 2x MIC for 1 hour.

    • Add PI (final 30 µM).

    • Measure Fluorescence (Ex 535 nm / Em 617 nm).

    • Positive Control: CTAB or Polymyxin B.

MoA Decision Tree (Graphviz)

MoA_Logic Start Hit Validation (MIC < 64 µg/mL) MBC_Test MBC/MIC Ratio Start->MBC_Test Bactericidal Ratio ≤ 4 (Bactericidal) MBC_Test->Bactericidal Bacteriostatic Ratio > 4 (Bacteriostatic) MBC_Test->Bacteriostatic Membrane Membrane Assay (Propidium Iodide) Bactericidal->Membrane Rapid Kill Gyrase DNA Gyrase Supercoiling Assay Bacteriostatic->Gyrase Growth Arrest

Figure 2: Logical progression for determining the Mechanism of Action based on kill-kinetics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous media.Reduce max concentration to 128 µg/mL; Ensure DMSO < 1%.
Skipped Wells Pipetting error or contamination.Use automated liquid handling; Include "checkerboard" sterility controls.
Trailing Endpoints Partial inhibition (common with triazoles).Use Resazurin for binary (Pink/Blue) readout rather than visual turbidity.
High MIC (>128) Compound is a weak fragment.This is expected for fragments. Consider derivatization (Schiff base formation) at the amine to improve binding.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

  • Sarker, S. D., et al. "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods 42.4 (2007): 321-324.

  • Zhang, Y., et al. "Synthesis and antibacterial activity of 1,2,4-triazole derivatives containing a cyclopropyl group." European Journal of Medicinal Chemistry (Contextual grounding for cyclopropyl-triazole SAR).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution." Clinical Microbiology and Infection 9.8 (2003): ix-xv.

Sources

Application Note: Cytotoxicity Profiling of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a privileged chemical scaffold, primarily recognized in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and antifungal agents. The 1,2,4-triazole ring provides a stable bioisostere for amide bonds, while the cyclopropyl moiety enhances metabolic stability and lipophilicity compared to alkyl chains.

In drug discovery, this molecule often serves as a "fragment" or a "warhead" precursor. Consequently, cytotoxicity assays for this compound serve two distinct purposes:

  • Safety Profiling: Determining off-target toxicity in healthy cells (e.g., HEK293, PBMCs) when used as a building block.

  • Efficacy Screening: Assessing on-target antiproliferative potency in sensitive cancer lines (e.g., AML cell lines like MV4-11 or THP-1) where LSD1 inhibition drives apoptosis.

This guide details the protocols for assessing the cytotoxic profile of this amine-triazole scaffold, addressing specific solubility challenges and chemical interferences common to primary amine fragments.

Pre-Assay Technical Considerations

Solubility & Formulation

The primary amine functionality (


) significantly influences solubility.
  • Free Base: Moderately soluble in DMSO; limited aqueous solubility at neutral pH.

  • Salt Forms (HCl/TFA): Highly water-soluble but may alter the pH of unbuffered culture media.

Recommendation: Prepare a 100 mM stock solution in anhydrous DMSO (molecular biology grade). Avoid storing aqueous dilutions due to potential hydrolysis or amine oxidation over time.

Chemical Interference (The "Amine Effect")

Primary amines can chemically reduce tetrazolium salts (MTT) or react with aldehyde-based fixatives.

  • Risk:[1] False positives in metabolic assays due to direct chemical reduction of MTT to formazan.

  • Mitigation: Use cell-free controls (Media + Compound + MTT) to quantify background signal.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for screening triazole-amine fragments.

CytotoxicityWorkflow Start Compound Stock (100 mM in DMSO) QC QC: Solubility Check (Turbidity/Precipitation) Start->QC Dilution Serial Dilution (Max 0.5% DMSO final) QC->Dilution Pass Treatment Compound Treatment (24h - 72h) Dilution->Treatment CellSeeding Cell Seeding (Adherent vs Suspension) CellSeeding->Treatment AssayChoice Select Assay Endpoint Treatment->AssayChoice MTT Metabolic Activity (MTT/MTS) AssayChoice->MTT Viability LDH Membrane Integrity (LDH Release) AssayChoice->LDH Necrosis Analysis Data Analysis (IC50 / TI Calculation) MTT->Analysis LDH->Analysis

Figure 1: Decision matrix for cytotoxicity profiling of triazole-amine scaffolds.

Protocol A: Metabolic Activity (MTT Assay)

Purpose: High-throughput determination of IC50 values based on mitochondrial reductase activity.

Materials
  • Cell Lines: Adherent (e.g., MCF-7, HEK293) or Suspension (e.g., THP-1).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO or SDS-HCl.

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates (3,000–10,000 cells/well depending on growth rate).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment (for adherent cells).[2]

  • Compound Treatment:

    • Prepare 2x serial dilutions of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine in culture medium.

    • Add 100 µL of compound solution to wells (Final volume: 200 µL).

    • Controls:

      • Negative: 0.5% DMSO in media.[2]

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media + Compound (No cells) – CRITICAL for amines.

  • Incubation:

    • Incubate for 72 hours (standard for antiproliferative drugs).

  • Readout:

    • Add 20 µL MTT stock to each well.[2] Incubate 3–4 hours.

    • Aspirate media carefully (for adherent) or centrifuge plate (for suspension).

    • Resuspend formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability using the formula:



Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit) to determine IC50.

Protocol B: Membrane Integrity (LDH Assay)

Purpose: To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/lysis). Primary amines can sometimes induce pore formation or membrane destabilization at high concentrations.

Mechanism

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis. This assay measures the conversion of lactate to pyruvate coupled to the reduction of a tetrazolium salt.

Step-by-Step Methodology
  • Setup: Perform concurrently with the MTT assay (supernatant usage).

  • Treatment: Identical to Protocol A, but use phenol-red free media to avoid optical interference.

  • Harvest:

    • At the endpoint (e.g., 24h or 48h), centrifuge the plate at 400 x g for 5 minutes.

    • Transfer 50 µL of supernatant to a new clear-bottom 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium).

    • Incubate at room temperature for 30 minutes in the dark.

    • Add Stop Solution (1M Acetic Acid) if required by kit.

  • Measurement: Absorbance at 490 nm.

Interpretation:

  • High MTT + Low LDH = Healthy.

  • Low MTT + Low LDH = Cytostatic (Growth Arrest).

  • Low MTT + High LDH = Cytotoxic (Necrosis).

Expected Results & Reference Values

When profiling (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine derivatives, compare results against known standards.

Cell LineTissue OriginExpected IC50 (LSD1 Inhibitors)Expected IC50 (Inactive Fragment)Notes
MV4-11 AML (Leukemia)0.1 – 1.0 µM> 50 µMHighly sensitive to LSD1 inhibition.
MCF-7 Breast Cancer5.0 – 20 µM> 50 µMModerate sensitivity.
HEK-293 Kidney (Normal)> 50 µM> 100 µMUsed to calculate Therapeutic Index (TI).
HUVEC Endothelial> 50 µM> 100 µMVascular toxicity check.

Note: If the unmodified fragment shows IC50 < 10 µM in HEK-293, it suggests non-specific toxicity (e.g., membrane disruption) rather than targeted efficacy.

Biological Mechanism Visualization

Understanding the target pathway (LSD1) helps interpret "cytotoxicity" as "therapeutic efficacy" in cancer models.

LSD1_Mechanism Compound Triazole-Amine Scaffold LSD1 LSD1/KDM1A Enzyme Compound->LSD1 Inhibits H3K4 Histone H3K4 (Demethylation) Compound->H3K4 Increases Methylation LSD1->H3K4 Demethylates GeneExpr Gene Expression (Differentiation) H3K4->GeneExpr Activates Apoptosis Apoptosis (Cancer Cells) GeneExpr->Apoptosis Induces in AML Cells

Figure 2: Mechanism of action for Triazole-Amine scaffolds in LSD1-sensitive cancer cells.

References

  • Royal Society of Chemistry. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Med. Chem. Commun. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

Sources

experimental design for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Evaluation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine and its Analogs

Abstract

This document provides a comprehensive experimental framework for the initial preclinical evaluation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, a novel compound featuring the versatile 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, phased approach to characterizing this new chemical entity (NCE). We will proceed from fundamental physicochemical profiling through in vitro assessment of its drug-like properties (ADME), target identification strategies, and preliminary in vivo toxicity and pharmacokinetic studies. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and data-driven evaluation process.

Introduction: The Scientific Rationale

The compound (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine presents a unique combination of structural motifs. The 1,2,4-triazole ring is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding.[5][6] The N-cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve potency by constraining the molecule's conformation. The primary amine provides a key interaction point and influences solubility.

Given that the specific biological target and therapeutic potential of this molecule are undefined, the initial experimental design must be broad yet systematic. The goal is to efficiently identify its biological activity, establish a preliminary safety profile, and assess its viability as a drug candidate. This process begins with understanding the molecule's fundamental properties before committing to more complex and resource-intensive biological assays.

Phase 1: Foundational Physicochemical Characterization

Rationale: A compound's absorption, distribution, metabolism, and excretion (ADME) profile is critically influenced by its fundamental physicochemical properties.[7] Understanding these characteristics is the first step in any drug discovery pipeline, as it helps predict in vivo behavior and guides formulation development.[8][9]

Key Physicochemical Parameters

A summary of essential parameters and their significance is presented below.

ParameterMethodSignificance & Rationale
Aqueous Solubility Thermodynamic or Kinetic TurbidimetryDetermines the maximum concentration achievable in aqueous media, impacting absorption and formulation. Poor solubility is a major hurdle in drug development.
Lipophilicity (LogD at pH 7.4) Shake-flask or HPLC methodMeasures the compound's partitioning between an octanol and aqueous phase. LogD is a key predictor of cell membrane permeability, plasma protein binding, and metabolic clearance.
Ionization Constant (pKa) Potentiometric Titration or UV-spectroscopyIdentifies the pH at which the compound is 50% ionized. The methanamine group is basic; knowing its pKa is crucial for predicting absorption in the varying pH environments of the GI tract.
Protocol 1: Determination of Thermodynamic Aqueous Solubility

Principle: This assay measures the equilibrium solubility of a compound in a buffered aqueous solution, representing the true solubility limit.

Materials:

  • (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • HPLC system with UV detector

  • 2 mL microcentrifuge tubes

  • Orbital shaker at 25°C

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add an excess amount of the solid compound to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).

  • Seal the tube and place it on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at 14,000 rpm for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantify the concentration of the compound in the filtered supernatant using a pre-validated HPLC method with a standard curve prepared from the DMSO stock.

  • Controls: Run a blank (PBS only) to ensure no interfering peaks are present. The standard curve serves as its own internal validation.

Phase 2: Target Identification and Initial Efficacy Screening

Rationale: For a novel compound without a known mechanism of action, identifying its molecular target(s) is a critical step.[10] A common and effective strategy is to first perform a phenotypic screen to identify a biological effect, and then work backward to deconvolve the target.[11][12]

G

Caption: Figure 1: A workflow for identifying the molecular target of a novel compound.

Protocol 2: Cell Viability Screening using an ATP-Based Assay

Principle and Rationale: This protocol serves as a primary phenotypic screen to assess the compound's general cytotoxicity or anti-proliferative effects. Cell viability is quantified by measuring intracellular ATP levels. Only metabolically active cells can produce ATP; upon cell death, ATP is rapidly degraded.[13] The luminescent signal generated is directly proportional to the number of viable cells. This "add-mix-measure" format is highly amenable to high-throughput screening.[14]

Materials:

  • A panel of relevant human cell lines (e.g., NCI-60 cancer cell line panel, or a panel relevant to a specific therapeutic area).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • 384-well white, solid-bottom assay plates.

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • A multi-mode plate reader with luminescence detection capability.

  • Test compound stock solution (10 mM in DMSO).

Procedure:

  • Cell Plating: Seed cells in 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Perform a serial dilution of the test compound in culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Add 10 µL of the diluted compound solutions to the appropriate wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the assay plates and the luminescent reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using the plate reader.

  • Controls (Critical for Data Integrity):

    • Vehicle Control: Wells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.1%). This defines 100% cell viability.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin). This validates the assay's ability to detect cell death.

    • Negative Control: Wells containing medium only (no cells). This establishes the background signal.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data on a semi-log graph (Viability % vs. log[Concentration]) and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Phase 3: In Vitro ADME & Drug-Drug Interaction (DDI) Profiling

Rationale: Early assessment of a compound's ADME properties is essential to identify potential liabilities that could lead to failure in later stages.[7][15] These in vitro assays use subcellular fractions (like liver microsomes) or cell-based systems to model key pharmacokinetic processes in a controlled, high-throughput environment.[16][17]

G start Test Compound ms ms start->ms cyp_inh cyp_inh start->cyp_inh ppb ppb start->ppb perm perm start->perm cyp_id cyp_id ms->cyp_id end Integrated ADME Profile rbc rbc ppb->rbc efflux efflux perm->efflux

Caption: Figure 2: A tiered approach to evaluating key in vitro ADME parameters.

Summary of Key In Vitro ADME Assays
AssaySystem UsedKey Endpoint & Rationale
Metabolic Stability Human Liver Microsomes (HLM) or Cryopreserved HepatocytesIntrinsic Clearance (Clint): Measures the rate of metabolism. High clearance suggests the compound may be rapidly eliminated in vivo, leading to poor exposure.
CYP450 Inhibition HLM or Recombinant CYPsIC₅₀: Determines the potential for the compound to inhibit major drug-metabolizing enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions (DDIs).
Plasma Protein Binding Equilibrium Dialysis (RED)Percent Bound (%): Measures the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active and available for metabolism/excretion.
Permeability Caco-2 cell monolayerApparent Permeability (Papp): Assesses a compound's ability to cross the intestinal barrier, a surrogate for oral absorption. Also used to identify substrates of efflux transporters like P-gp.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: The compound is incubated with HLM, which are rich in Phase I metabolic enzymes (CYP450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS to calculate its intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP450s)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • 96-well incubation plate and a collection plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with an internal standard. This simultaneously stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the collection plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Controls:

    • -NADPH Control: A reaction mixture without the NADPH cofactor. This accounts for non-enzymatic degradation.

    • T=0 Control: The sample quenched immediately after adding the compound, representing 100% starting material.

    • Positive Controls: High and low clearance compounds are run in parallel to validate the metabolic activity of the HLM batch.

Data Analysis: Plot the natural log of the percent remaining of the compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Clint).

Phase 4: Preliminary In Vivo Assessment

Rationale: Following promising in vitro data, the investigation must move into a whole-organism system.[18] In vivo studies are essential to understand how the complex interplay of ADME processes determines the compound's pharmacokinetic profile and to identify potential on-target or off-target toxicities.[19][20][21] These initial studies are typically non-GLP and are designed to provide critical decision-making data.[22]

G start Novel Compound (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine physchem Physicochemical Profiling start->physchem invitro_adme In Vitro ADME & DDI Screening physchem->invitro_adme invitro_eff In Vitro Efficacy (Target/Phenotypic) physchem->invitro_eff invivo_pk In Vivo PK (Rodent) invitro_adme->invivo_pk invitro_eff->invivo_pk invivo_tox In Vivo Tolerability (e.g., MTD Study) invivo_pk->invivo_tox decision Go/No-Go Decision for Lead Optimization invivo_tox->decision

Caption: Figure 3: A decision-making funnel from initial compound profiling to in vivo studies.

Protocol 4: Maximum Tolerated Dose (MTD) Study in Mice

Principle: This study aims to determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality. It is crucial for setting the dose levels for subsequent, more definitive efficacy and toxicology studies.

Materials:

  • Male and female mice (e.g., C57BL/6 strain, 8-10 weeks old).

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing syringes and gavage needles (for oral administration) or sterile syringes and needles (for IV administration).

  • Standard laboratory equipment for clinical observations (weighing scales, calipers).

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the study begins.

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., IC₅₀ from Protocol 2), select a starting dose and a dose escalation scheme (e.g., a modified Fibonacci sequence).

  • Dosing and Observation:

    • Administer a single dose of the compound to a small group of animals (e.g., n=3 per sex per dose group) via the intended clinical route (e.g., oral gavage).

    • Monitor animals intensely for the first 4 hours post-dose, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.

  • Dose Escalation: If the initial dose is well-tolerated, escalate the dose in a new cohort of animals. Continue this process until signs of dose-limiting toxicity are observed.

  • Endpoint: The MTD is defined as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs.

Example MTD Study Design
CohortDose Level (mg/kg)Number of Animals (M/F)Observation PeriodRationale
1303/37 daysInitial low dose to establish safety.
21003/37 daysDose escalation if Cohort 1 is tolerated.
33003/37 daysFurther escalation to probe for toxicity.
410003/37 daysHigh dose to find the upper limit of tolerability.

Conclusion: Data Integration and Path Forward

The successful execution of this multi-phase experimental plan will yield a robust preliminary dataset for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine. By integrating the physicochemical profile, in vitro ADME data, efficacy results, and in vivo tolerability, a clear picture of the compound's potential will emerge. This data-driven approach allows for an informed go/no-go decision regarding the commitment of further resources to lead optimization and formal IND-enabling studies, as outlined by regulatory agencies like the FDA.[22][23]

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?.
  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (2024, August 28). ResearchGate.
  • A Pharmacological Update of Triazole Derivative: A Review. (n.d.). PubMed.
  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Scispot.
  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, September 30). Frontiers in Pharmacology.
  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). Taylor & Francis Online.
  • A Pharmacological Update of Triazole Derivative: A Review. (2024, May 18). ResearchGate.
  • Target Identification Approaches in Drug Discovery. (2026, January 28). ResearchGate.
  • Pharmacological Diversity of Triazole Scaffolds: A Review. (2022, December 1). Ingenta Connect.
  • Creative Bioarray. (n.d.). In Vivo Toxicology.
  • Current and emerging target identification methods for novel antimalarials. (2022, December 15). ScienceDirect.
  • Current and emerging target identification methods for novel antimalarials. (2022, December 20). MalariaWorld.
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • Model Selection and Experimental Design for Screening Experiments. (2025, July 28). KCAS Bio.
  • In vivo toxicology studies. (n.d.). Biobide.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Selecting Cell-Based Assays for Drug Discovery Screening. (n.d.). Promega.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023, May 27). Agno Pharmaceuticals.
  • Step 2: Preclinical Research. (2018, January 4). FDA.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15). Promega Korea.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Iraqi Journal of Pharmaceutical Sciences.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Science and innovation.

Sources

Technical Application Note: Optimized Formulation & Handling of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals working with (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine , a critical heterocyclic fragment often utilized in the development of epigenetic modulators (specifically LSD1/KDM1A inhibitors ) and antimicrobial agents.

Executive Summary

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9) is a polar, basic heterocyclic building block. Its structural features—a rigid cyclopropyl group attached to a triazole core with a primary aminomethyl arm—make it a valuable pharmacophore for fragment-based drug discovery (FBDD). However, its primary amine functionality renders it sensitive to oxidation and pH-dependent solubility shifts. This guide provides a standardized workflow to ensure compound stability and experimental reproducibility in cellular and enzymatic assays.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is the prerequisite for successful formulation.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~138.17 g/mol Low MW facilitates high molarity stocks (up to 100 mM).
Functional Groups Primary Amine (-NH₂), Triazole, CyclopropylAmine: Basic (pKa ~9.0). Protonated at physiological pH.Triazole: Polar, H-bond acceptor.
LogP (Predicted) ~ -0.8 to 0.2 (Hydrophilic)Good aqueous solubility if protonated. Low membrane permeability in passive diffusion unless optimized.
State Solid (often hygroscopic if salt form)Must be stored desiccated.
Solubility DMSO: >50 mg/mLWater: pH dependentFree Base: Soluble in organic solvents; limited in water.HCl Salt: Highly water soluble.
Expert Insight: The pH-Solubility Switch

The primary amine is the solubility "toggle." In acidic or neutral buffers (pH < 8.0), the amine is protonated (


), drastically increasing aqueous solubility. In basic conditions (pH > 9.0), the molecule exists as a free base, increasing the risk of precipitation in aqueous media, though the polar triazole ring mitigates this compared to phenyl-analogs.

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock solution free of aggregates.

Reagents & Equipment
  • Compound: (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (purity >95%).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Gas: Inert Nitrogen or Argon (optional but recommended for long-term storage).

Step-by-Step Procedure
  • Weighing: Accurately weigh the compound into a sterile amber vial. Note: If the compound is a hydrochloride salt, account for the counter-ion mass in your molarity calculation.

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 50 mM or 100 mM .

    • Why DMSO? It prevents hydrolysis and inhibits microbial growth.[2]

  • Dissolution: Vortex vigorously for 30-60 seconds. Sonication is rarely needed due to the low MW, but if particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Aliquot & Store:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Critical: Flush the headspace with Nitrogen gas before capping to protect the primary amine from oxidation.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months) .

Protocol B: Working Solutions for Biological Assays

Objective: Dilute the stock into aqueous media without inducing precipitation ("crashing out") or solvent toxicity.

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to cell media can cause local precipitation due to the rapid change in polarity. Use an intermediate step.

Workflow Diagram (Graphviz):

DilutionProtocol cluster_0 Prevention of Osmotic Shock Stock Master Stock (100 mM in DMSO) Inter Intermediate Dilution (100x Final Conc. in Buffer/Media) Stock->Inter 1:100 Dilution (e.g. 2µL into 198µL) Final Final Assay Well (1x Conc., <1% DMSO) Inter->Final 1:100 Dilution (Add to cells)

Caption: Two-step dilution strategy to minimize osmotic shock and local precipitation.

Step-by-Step Dilution
  • Thawing: Thaw the DMSO stock at room temperature. Vortex ensures homogeneity.

  • Serial Dilution (in DMSO): If determining an IC50, perform all serial dilutions in DMSO first .

    • Reasoning: Diluting in water/media changes the solvent properties at every step, making solubility unpredictable. Keeping it in DMSO ensures linearity.

  • Final Transfer: Transfer the diluted DMSO series into the assay medium.

    • Target DMSO Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v) for sensitive cell lines (e.g., primary neurons, stem cells) or ≤ 1.0% for robust lines (e.g., HEK293, HeLa).

Biological Context & Pathway Visualization

This compound is frequently explored as a fragment targeting LSD1 (Lysine Specific Demethylase 1) , an enzyme that demethylates histones H3K4 and H3K9, regulating gene expression.

Mechanism of Action (Hypothetical Context): The amine group mimics the lysine substrate, while the triazole/cyclopropyl moiety occupies the FAD-binding pocket or the substrate groove.

Signaling Pathway Diagram (Graphviz):

LSD1_Pathway Inhibitor (4-cyclopropyl-triazol-3-yl) methanamine LSD1 LSD1 / KDM1A (Enzyme) Inhibitor->LSD1 Inhibits Differentiation Cell Differentiation (AML/SCLC) Inhibitor->Differentiation Restores Expression Demeth Demethylation LSD1->Demeth Catalyzes H3K4me Histone H3K4me1/2 (Substrate) H3K4me->Demeth Target GeneExp Gene Repression (Tumor Suppressors) Demeth->GeneExp Leads to

Caption: Schematic of LSD1 inhibition logic. The compound blocks LSD1, preventing histone demethylation and restoring gene expression.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Media pH > 8.5 or High Salt (PBS)Adjust media pH to 7.4. Use low-salt buffers if possible.
Yellowing of Stock Oxidation of AmineDiscard stock. Prepare fresh and store under Nitrogen.
Cytotoxicity in Controls DMSO > 1%Reduce DMSO concentration. Include a "Vehicle Only" control.
Low Potency Cell PermeabilityThe polar amine may have poor passive entry. Consider using a PAMPA assay to verify permeability.

References

  • LSD1 Inhibitor Discovery: Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors.[3] (2017). National Institutes of Health (PMC).

  • DMSO Solubility Standards: DMSO Solubility Assessment for Fragment-Based Screening. (2020). National Institutes of Health (PMC).

  • Compound Properties (Analogs): 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-amine Product Data. Sigma-Aldrich.

  • Triazole Medicinal Chemistry: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[4][5] (2022).[5][6] BMC Chemistry.

  • General Handling of Inhibitors: Compound Handling Instructions & Storage. MedChemExpress.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this key synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your experimental success.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, which is typically prepared via the reductive amination of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde can stem from several factors throughout the two key stages: imine formation and reduction.

1. Inefficient Imine Formation:

  • Incomplete Reaction: The equilibrium between the aldehyde/ammonia source and the imine may not favor the product.

    • Troubleshooting:

      • Water Removal: The formation of an imine from an aldehyde and an amine generates water. This is a reversible reaction, and the presence of water can drive the equilibrium back to the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction forward.

      • pH Optimization: Imine formation is often acid-catalyzed. A slightly acidic environment (pH 4-6) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A small amount of a weak acid, such as acetic acid, can be beneficial.[1]

  • Aldehyde Instability: Heteroaromatic aldehydes can sometimes be unstable under certain reaction conditions.

    • Troubleshooting:

      • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the aldehyde is being consumed and not degrading.

2. Suboptimal Reduction Step:

  • Choice of Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting aldehyde to the corresponding alcohol (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol), leading to a significant byproduct and reduced yield of the desired amine.[2][3] To minimize this, the imine should be allowed to form completely before the addition of NaBH₄.[3]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents that are less likely to reduce the aldehyde at the optimal pH for imine formation.[4] STAB is often preferred as it is less toxic than NaBH₃CN.

  • Insufficient Reducing Agent: An inadequate amount of the reducing agent will lead to an incomplete reaction.

    • Troubleshooting:

      • Use a molar excess of the reducing agent (typically 1.5 to 3 equivalents) to ensure complete conversion of the imine.

  • Reaction Temperature: Low temperatures may slow down the reduction, while excessively high temperatures can lead to side reactions and decomposition.

    • Troubleshooting:

      • Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be attempted, but with careful monitoring for byproduct formation.

3. Formation of Byproducts:

  • Secondary and Tertiary Amines: The primary amine product can react further with the starting aldehyde to form secondary and eventually tertiary amines.

    • Troubleshooting:

      • Using a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can help to outcompete the primary amine product for reaction with the aldehyde.[1]

      • A one-pot procedure where the reducing agent is present from the start can help to quickly reduce the imine as it is formed, minimizing the chance for the primary amine to react further.

Question 2: I am observing a significant amount of an impurity with a mass corresponding to the alcohol of my starting aldehyde. How can I prevent this?

Answer:

The formation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol is a common side reaction, particularly when using a less selective reducing agent like sodium borohydride (NaBH₄).

  • Mechanism of Alcohol Formation: Sodium borohydride is capable of reducing both the imine intermediate and the starting aldehyde. If the reduction of the aldehyde is faster than the formation and/or reduction of the imine, the alcohol will be a major byproduct.

  • Strategies for Prevention:

    • Two-Step Procedure: Allow for the complete formation of the imine before introducing the reducing agent. Monitor the reaction by TLC or LC-MS until the aldehyde spot has disappeared or is minimized. Then, add the NaBH₄.[3]

    • Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are more selective for the reduction of the protonated imine (iminium ion) over the aldehyde at a slightly acidic pH.[4] This allows for a one-pot reaction where all components can be mixed together from the start.

Reducing AgentSelectivityTypical Conditions
Sodium Borohydride (NaBH₄) Less selective; reduces aldehydes and ketones.Two-step process recommended. Imine formation first, then addition of NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) More selective; reduces iminium ions faster than aldehydes.One-pot reaction in the presence of a weak acid (e.g., acetic acid).
Sodium Triacetoxyborohydride (STAB) High selectivity for iminium ions; moisture sensitive.One-pot reaction, often in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine?

The most common and efficient method is a two-step synthesis starting from cyclopropanecarboxylic acid, followed by a one-pot reductive amination.

Synthetic_Pathway A Cyclopropanecarboxylic Acid B Intermediate Synthesis A->B Multiple Steps C 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde B->C D Reductive Amination C->D Ammonia Source, Reducing Agent E (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine D->E

Synthetic pathway for the target molecule.

Step 1: Synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. This intermediate can be prepared through various methods for constructing the 1,2,4-triazole ring. One common approach involves the reaction of cyclopropanecarbohydrazide with a suitable C1 source, followed by oxidation of the resulting hydroxymethyl or methyl group to the aldehyde.[5][6][7]

Step 2: Reductive Amination. The carbaldehyde is then reacted with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an in-situ imine, which is subsequently reduced to the desired primary amine using a suitable reducing agent.[1]

Q2: What are the best practices for purifying the final product, (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine?

The purification strategy will depend on the nature of the impurities.

  • Extraction: After quenching the reaction, an aqueous workup is typically performed. The pH of the aqueous layer should be adjusted to be basic (pH > 10) to ensure the amine is in its free base form, allowing for extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Crystallization: The product can often be isolated as a salt, such as the hydrochloride or dihydrochloride salt, which may have better crystalline properties than the free base.[2] This is achieved by dissolving the crude free base in a suitable solvent (e.g., isopropanol, ethanol) and adding a solution of HCl in a solvent like ether or isopropanol.

  • Column Chromatography: If impurities have similar polarities to the product, silica gel column chromatography may be necessary. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of DCM and methanol), is typically effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent the amine from streaking on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine via One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Reductive_Amination_Workflow Start Start Step1 Dissolve 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde and ammonium acetate in methanol. Start->Step1 Step2 Stir at room temperature for 1-2 hours to facilitate imine formation. Step1->Step2 Step3 Add Sodium Triacetoxyborohydride (STAB) portion-wise. Step2->Step3 Step4 Monitor reaction by TLC or LC-MS until completion. Step3->Step4 Step5 Quench reaction with saturated aqueous sodium bicarbonate. Step4->Step5 Step6 Extract product with an organic solvent (e.g., DCM). Step5->Step6 Step7 Dry organic layer, filter, and concentrate. Step6->Step7 Step8 Purify by column chromatography or crystallization. Step7->Step8 End End Step8->End

Workflow for one-pot reductive amination.

Materials:

  • 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde and ammonium acetate.

  • Add methanol and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or by forming the hydrochloride salt and recrystallizing.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine synthesis by reductive amination (reductive alkylation). Journal of Organic Chemistry, 75, 5470-5477.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). Synthesis of 4H-1,2,4-triazoles. Organic Letters, 17(5), 1184–1187.
  • Guo, et al. (2021). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Lu, et al. (2022). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Nguyen, T. B., & Hong, S. H. (2021). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Chen, et al. (2016). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Yavari, I., & Khaledian, H. (2020). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Tsai, et al. (2019). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Huang, et al. (2015). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Chemical Technology and Biotechnology.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride. (n.d.). Sigma-Aldrich.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions.

Sources

Technical Support Center: Overcoming Solubility Challenges for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine. This document provides a structured, scientifically-grounded approach to systematically diagnose and overcome these challenges.

Compound Profile & Predicted Properties

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a primary amine. Direct public data on its physicochemical properties is scarce[1]. However, based on its structure—comprising a hydrophobic cyclopropyl group, a polar 1,2,4-triazole ring, and a basic methanamine moiety—we can anticipate specific solubility behaviors. The primary amine is the most significant functional group influencing solubility, making it a weak base.

The key challenge with such molecules is often a combination of low intrinsic solubility (S₀) of the neutral form and high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. The primary amine, however, offers a clear strategic advantage: its ability to be protonated in acidic conditions to form a highly soluble salt.

PropertyPredicted Value/CharacteristicImplication for Solubility
Chemical Class Weak BaseSolubility is expected to be highly dependent on pH[2].
pKa (Primary Amine) ~8.0 - 9.5The compound will be predominantly in its charged, more soluble form at pH values below ~7.
logP (Predicted) ~ -0.5 to 1.5Indicates moderate lipophilicity, contributing to poor aqueous solubility of the neutral form.
Solubility Profile BCS Class II or IV likelyAbsorption will likely be limited by either dissolution rate or solubility[3].

Part 1: Foundational Troubleshooting - pH-Dependent Solubility

The first and most critical step in addressing solubility issues for a basic compound is to leverage its pH-dependent properties. The solubility of an ionizable drug is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of the molecule[4][5][6].

FAQ 1: My compound is poorly soluble in neutral water or PBS (pH 7.4). Why?

At neutral or alkaline pH, the primary amine of your compound is predominantly in its free base (unionized) form. This neutral species is less polar and thus has a lower affinity for aqueous solvents, leading to poor solubility. As the pH of the solution decreases, the amine group becomes protonated (R-NH₃⁺), forming a cationic species that is significantly more water-soluble[2][7].

Caption: Ionization equilibrium of the primary amine.

Protocol 1: Generating a pH-Solubility Profile

This experiment will quantify the relationship between pH and the solubility of your compound.

Objective: To determine the aqueous solubility of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine across a physiologically relevant pH range (e.g., pH 2 to 10).

Materials:

  • (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine solid

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering pH 2, 4, 6, 7.4, 8, and 10.

  • HPLC or UPLC system with a suitable column and UV detector for concentration analysis.

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).

  • pH meter.

  • Centrifuge and/or 0.22 µm syringe filters.

Methodology:

  • Preparation: Add an excess amount of the solid compound to vials containing each buffer. Ensure enough solid is present so that it does not fully dissolve at any pH.

  • Equilibration: Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours to ensure the solution reaches saturation.

  • Sample Collection: After equilibration, carefully withdraw an aliquot from each vial.

  • Separation: Remove undissolved solids by centrifuging the samples at high speed or by passing the aliquot through a 0.22 µm syringe filter. This step is critical to avoid inflating solubility values.

  • Dilution & Analysis: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC/UPLC method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the final measured pH of each sample.

Part 2: Advanced Formulation Strategies

If pH adjustment alone is insufficient or not viable for your experimental needs (e.g., requiring physiological pH for a cell-based assay), several formulation strategies can be employed. These methods aim to increase the apparent solubility of the compound in the desired vehicle[8][9][10].

Co-solvents

FAQ 2: Can I use organic solvents to improve solubility for in vitro studies?

Yes. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle[11][12]. This is a common and effective technique for preparing stock solutions for biological assays.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Protocol 2: Co-solvent Screening

  • Primary Stock: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Solvent System Screening: Prepare various aqueous buffer systems containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Test Dilution: Dilute the DMSO stock into each co-solvent system to your target final concentration.

  • Observation: Visually inspect for precipitation immediately and after a set period (e.g., 2 hours, 24 hours). The best system will keep the compound in solution at the highest concentration with the lowest percentage of organic solvent.

Co-solvent System (in pH 7.4 Buffer)Max Achieved Solubility (µg/mL)Observations
1% DMSO5Precipitation observed > 5 µg/mL
5% Ethanol50Clear solution up to 50 µg/mL
10% PEG 400120Clear solution up to 120 µg/mL
20% Propylene Glycol250Clear solution up to 250 µg/mL

Note: Always check the tolerance of your specific experimental model (e.g., cell line) to the chosen co-solvent and its final concentration.

Surfactants (Micellar Solubilization)

FAQ 3: My compound still precipitates from my co-solvent system upon dilution. What else can I try?

Surfactants can solubilize hydrophobic compounds by forming micelles. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your compound can partition into this hydrophobic core, increasing its apparent solubility in the aqueous medium[13][14][15].

Common Pharmaceutical Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Polyoxyl 35 Castor Oil (Kolliphor® EL)

  • Sodium Dodecyl Sulfate (SDS) - Note: Often used in dissolution media but can be denaturing in biological assays.

Caption: Micellar solubilization of a hydrophobic drug.

Cyclodextrins (Inclusion Complexation)

FAQ 4: Are there alternatives to co-solvents and surfactants for in vivo studies?

Cyclodextrins are an excellent choice, particularly for in vivo formulations. These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior[16][17]. The drug molecule can form a "guest-host" inclusion complex by fitting into the hydrophobic cavity, thereby increasing its aqueous solubility and stability[10][18][19].

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Protocol 3: Phase-Solubility Study with Cyclodextrins

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v HP-β-CD).

  • Add Compound: Add an excess amount of your compound to each solution.

  • Equilibrate: Shake the mixtures for 48-72 hours at a constant temperature.

  • Analyze: Centrifuge/filter the samples and measure the concentration of the dissolved compound via HPLC/UPLC.

  • Plot Data: Plot the solubility of your compound against the concentration of the cyclodextrin. A linear increase (Aₗ-type diagram) typically indicates the formation of a soluble 1:1 complex.

Part 3: Systematic Troubleshooting Flowchart

This flowchart provides a logical progression for addressing solubility issues with (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Solubility_Troubleshooting_Flowchart start Start: Compound Precipitates in Aqueous Buffer ph_study Step 1: Conduct pH-Solubility Profile (Protocol 1) start->ph_study ph_check Is solubility sufficient at low pH (e.g., < 5)? ph_study->ph_check ph_success Success: Use acidic buffer (pH < 5) for formulation. ph_check->ph_success Yes ph_fail Issue: Need neutral pH or higher concentration ph_check->ph_fail No cosolvent Step 2: Screen Co-solvents (e.g., DMSO, PEG 400) (Protocol 2) ph_fail->cosolvent cosolvent_check Is solubility sufficient with acceptable % co-solvent? cosolvent->cosolvent_check cosolvent_success Success: Use optimized co-solvent system. Verify biological compatibility. cosolvent_check->cosolvent_success Yes cosolvent_fail Issue: Precipitation on dilution or co-solvent is not tolerated cosolvent_check->cosolvent_fail No advanced Step 3: Evaluate Advanced Excipients cosolvent_fail->advanced cyclodextrin Option A: Cyclodextrins (HP-β-CD) (Protocol 3) advanced->cyclodextrin surfactant Option B: Surfactants (Tween 80) advanced->surfactant final_solution Final Formulation: Stable, soluble complex suitable for intended application. cyclodextrin->final_solution surfactant->final_solution

Caption: Troubleshooting workflow for solubility enhancement.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024). ManTech Publications. Available at: [Link]

  • Avdeef, A., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ADMET & DMPK. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015). ADMET & DMPK. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). International Journal of Pharmaceutics. Available at: [Link]

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. Available at: [Link]

  • (4-cyclopropyl-5-methyl-4h-1,2,4-triazol-3-yl)methanamine dihydrochloride. (n.d.). PubChemLite. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). American Journal of Pharmatech and Industrial Medicine. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2022). Molecules. Available at: [Link]

  • Solubilization in Surfactant Systems. (2015). ResearchGate. Available at: [Link]

  • Chemical Properties of 4H-1,2,4-Triazol-3-amine, 4-propyl- (CAS 58661-97-5). (n.d.). Cheméo. Available at: [Link]

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. (2021). ResearchGate. Available at: [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • The influence of pH on solubility in water. (n.d.). Course Hero. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2018). Touro Scholar. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. (2021). Simulations Plus. Available at: [Link]

  • Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (n.d.). ResearchGate. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2018). Longdom Publishing. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Heliyon. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). Molecules. Available at: [Link]

  • Ph and Solubility of Drugs. (2017). YouTube. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. (2025). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRZ-OPT-4492 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Synthetic Strategy

You are attempting to synthesize (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine , a critical pharmacophore often found in LSD1 inhibitors (e.g., Vafidemstat analogs).

The Core Challenge: The synthesis requires installing a strained cyclopropyl group on the triazole nitrogen (N4) while preserving a primary methanamine at position C3. Direct alkylation of a pre-formed triazole often yields regioisomeric mixtures (N1 vs N2 vs N4 alkylation).

The Recommended Solution: We recommend a Stepwise Construction Strategy using the Bredereck’s Reagent (DMF-DMA) pathway. This method fixes the regiochemistry before ring closure, ensuring the cyclopropyl group is exclusively at the N4 position.

The Optimized Workflow (Visual Guide)

The following flowchart outlines the critical path and decision nodes for your synthesis.

TriazoleSynthesis Start Starting Material: N-Boc-Glycine Methyl Ester Hydrazide Intermediate A: N-Boc-Glycine Hydrazide Start->Hydrazide Hydrazine Hydrate MeOH, Reflux Amidrazone Intermediate B: Acyl-Amidine Species Hydrazide->Amidrazone DMF-DMA Reflux (No solvent/Dioxane) Cyclization CRITICAL STEP: Ring Closure with Cyclopropylamine Amidrazone->Cyclization Cyclopropylamine AcOH, 90°C ProtectedTriazole Protected Precursor: tert-butyl ((4-cyclopropyl-4H-1,2,4- triazol-3-yl)methyl)carbamate Cyclization->ProtectedTriazole Cyclodehydration Deprotection Final Step: Acidic Deprotection (HCl/Dioxane) ProtectedTriazole->Deprotection 4M HCl in Dioxane FinalProduct Target: (4-cyclopropyl-4H-1,2,4- triazol-3-yl)methanamine HCl Deprotection->FinalProduct Precipitation

Caption: Stepwise regioselective synthesis of 3,4-disubstituted 1,2,4-triazole via the DMF-DMA pathway.

Critical Process Parameters (CPP) & Protocol

Phase 1: Formation of the Hydrazide Scaffold
  • Reagents: N-Boc-Glycine Methyl Ester, Hydrazine Hydrate (80% or 64%).

  • Optimization: Use a 5-fold excess of hydrazine to prevent the formation of the symmetrical bis-hydrazide dimer.

  • Checkpoint: The product should be a white solid.[1] If it is an oil, it likely contains residual hydrazine or solvent. Recrystallize from EtOAc/Hexane.

Phase 2: The "One-Pot" Cyclization (The Bottleneck)

This is where most users encounter failure. The reaction involves converting the hydrazide to an acyl-amidine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by transamination with cyclopropylamine.

Optimized Protocol:

  • Activation: Suspend N-Boc-Glycine Hydrazide (1.0 eq) in 1,4-dioxane (0.5 M). Add DMF-DMA (1.2 eq).

  • Initial Heating: Heat to 80°C for 2 hours.

    • Observation: The solid will dissolve, and the solution will turn yellow/orange.

  • Transamination: Cool to room temperature. Add Cyclopropylamine (1.5 eq) and Acetic Acid (glacial, 2.0 eq) .

    • Why AcOH? Cyclopropylamine is sterically hindered. Acetic acid catalyzes the transamination and the subsequent dehydration step.

  • Ring Closure: Heat to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[2] Look for the mass of [M+H] corresponding to the triazole ring.

Data Table: Solvent & Catalyst Screening

Solvent SystemCatalystTemp (°C)YieldNotes
EthanolNone78 (Reflux)<20%Incomplete cyclization; open-chain intermediate persists.
1,4-Dioxane AcOH (2 eq) 100 85% Optimal. High solubility, good thermal window.
Toluenep-TsOH11060%Darker impurity profile; potential Boc deprotection.
DMFNone12040%Difficult workup; water wash loses product.
Phase 3: Deprotection & Isolation
  • Reagent: 4M HCl in Dioxane (preferred) or TFA/DCM.

  • Warning: Do not use concentrated aqueous HCl at high temperatures, as the cyclopropyl ring is acid-sensitive under extreme forcing conditions (though generally stable at RT).

  • Isolation: The free amine is highly water-soluble and difficult to extract. Isolate as the HCl salt by filtration directly from the dioxane mixture.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalled at the intermediate. I see the mass of the open chain, but the ring won't close."

Diagnosis: Steric hindrance of the cyclopropyl group is preventing the final dehydration. Solution:

  • Increase Temperature: Switch from Ethanol (bp 78°C) to Dioxane (bp 101°C) or Toluene. The cyclization often requires T > 90°C.

  • Acid Spike: Ensure you added Acetic Acid. If using Toluene, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH), but watch for Boc removal.

Issue 2: "The product is a hygroscopic gum that I cannot weigh."

Diagnosis: The free base of (triazol-3-yl)methanamine is extremely polar and hygroscopic. Solution:

  • Do not isolate the free base. After Boc-deprotection in HCl/Dioxane, add diethyl ether to the reaction mixture. The product should precipitate as a white, non-hygroscopic bis-HCl salt . Filter and dry under vacuum.

Issue 3: "Did I lose the cyclopropyl ring during deprotection?"

Diagnosis: Cyclopropyl rings can open to form allyl chains under vigorous acidic conditions. Verification: Check NMR.

  • Cyclopropyl:[2] Distinct multiplets at

    
     0.9–1.2 ppm (4H).
    
  • Allyl (Ring Open): Olefinic protons at

    
     5.0–6.0 ppm.
    Prevention:  Use HCl in Dioxane at 0°C to RT . Avoid heating the deprotection step. The triazole ring stabilizes the N-cyclopropyl bond electronically, making it more robust than a standard cyclopropyl amine, but caution is still required.
    

References & Authority

  • General Triazole Synthesis (DMF-DMA Route):

    • Mechanism:[3][4][5][6][7] The reaction of hydrazides with DMF-DMA followed by amines is a variant of the Einhorn-Brunner reaction logic.

    • Source: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

  • LSD1 Inhibitor Synthesis (Specific Scaffold Context):

    • Context: This specific fragment is used in the synthesis of KDM1A inhibitors like Vafidemstat.

    • Source: Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 33(4), 495-511. (See Supplementary Materials for chemical synthesis of the triazole core). Link

  • Cyclopropyl Stability in Triazoles:

    • Data: Cyclopropyl groups on 1,2,4-triazoles are generally stable to standard TFA/HCl deprotection cycles used in peptide chemistry.

    • Source: Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 49(48), 8979–8980. (Discusses stability of small strained rings in heterocycles). Link

Sources

Technical Support Center: Synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a focus on minimizing common byproducts. We provide in-depth, field-proven insights based on established chemical principles to enhance the purity and yield of your target compound.

Introduction: The Synthetic Challenge

The synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, a valuable building block in medicinal chemistry, is most commonly achieved via the reductive amination of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. While seemingly straightforward, this transformation is often plagued by the formation of key byproducts that complicate purification and reduce overall yield. The primary challenges arise from the delicate balance between imine formation and the reduction of various species in the reaction mixture. This guide addresses the most frequent issues encountered during this synthesis and provides robust solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is low, and post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. What is causing this?

Answer:

This issue typically points to inefficient imine formation, which is the crucial first step of the reductive amination sequence. The conversion of the aldehyde to an imine (or an equivalent iminium ion) is a reversible, equilibrium-driven process that can be hindered by several factors.

Causality: Reductive amination is a two-step process:

  • Imine Formation: Aldehyde + Ammonia ⇌ Imine + Water

  • Reduction: Imine + Reducing Agent → Primary Amine

If the imine intermediate is not formed efficiently, the reducing agent has nothing to act upon, leaving the starting aldehyde untouched.

Troubleshooting Steps:

  • Acid Catalysis: Imine formation is catalyzed by mild acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the ammonia source. However, too much acid will protonate the amine nucleophile, rendering it inactive. A catalytic amount of a weak acid like acetic acid is optimal.[1][2]

  • Water Removal: The formation of the imine releases one equivalent of water. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction forward.[1][2]

  • Solvent Choice: Protic solvents like methanol can facilitate the initial steps but may also participate in side reactions. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred, especially when using moisture-sensitive reagents.

Logical Workflow for Troubleshooting Low Conversion

start Low Conversion: Starting Aldehyde Remains check_acid Is catalytic acid (e.g., Acetic Acid) present in the reaction? start->check_acid add_acid Action: Add 0.1-1.1 eq. of acetic acid. check_acid->add_acid No check_water Is a dehydrating agent being used? check_acid->check_water Yes add_acid->check_water add_sieves Action: Add activated 3Å or 4Å molecular sieves. check_water->add_sieves No monitor Monitor imine formation (TLC, NMR, or IR) before adding reducing agent. check_water->monitor Yes add_sieves->monitor cluster_reduction Reduction Step aldehyde Triazole-CHO (Aldehyde) imine Imine Intermediate aldehyde->imine + NH₃, -H₂O ammonia NH₃ p_amine (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (Desired Primary Amine) s_imine Secondary Imine p_amine->s_imine + Aldehyde, -H₂O s_amine Bis-Triazole Adduct (Secondary Amine Byproduct) imine->p_amine s_imine->s_amine reducer [H] reducer->imine reducer->s_imine

Caption: Competing pathways leading to desired primary amine and secondary amine byproduct.

Solutions:

  • Use a Large Excess of the Ammonia Source: To favor the formation of the primary amine, use a large stoichiometric excess of the ammonia source (e.g., ammonium acetate, ammonium chloride with a base). A 5- to 10-fold excess is common. This statistically increases the probability of the aldehyde reacting with ammonia rather than the product amine.

  • Controlled Addition of Aldehyde: A more advanced process-scale technique is to slowly add the aldehyde to a solution containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the primary amine product to react with it.

  • Use a Specialized Ammonia Source: In some cases, using a protected ammonia equivalent that is liberated in situ can improve selectivity.

FAQ 4: I am considering an alternative route via the reduction of 4-cyclopropyl-4H-1,2,4-triazole-3-carbonitrile. What are the potential benefits and pitfalls?

Answer:

Switching to the reduction of the corresponding nitrile is a valid strategy that avoids the specific byproducts of reductive amination (i.e., the alcohol and secondary amine). However, it presents its own set of challenges.

Benefits:

  • Direct Conversion: This route directly converts the nitrile to the primary amine, eliminating the possibility of secondary amine formation from the starting materials.

  • Potentially Cleaner: If the reduction is clean and complete, purification can be simpler than for a reductive amination with multiple byproducts.

Pitfalls and Troubleshooting:

  • Harsh Reducing Agents: Nitrile reduction typically requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under high pressure (e.g., using Raney Nickel or Rhodium catalysts).

    • LiAlH₄: This reagent is extremely reactive, pyrophoric, and reacts violently with water and other protic solvents. It requires strictly anhydrous conditions and a careful, often cryogenic, workup procedure. Incomplete reduction can sometimes lead to aldehyde formation after aqueous workup.

    • Catalytic Hydrogenation: This method is often cleaner and safer ("greener"). However, it requires specialized high-pressure equipment. Catalyst poisoning can be an issue, and over-reduction of other functional groups (if present) is a possibility. The choice of catalyst, solvent, pressure, and temperature is critical for success.

Table 2: Route Comparison Summary
FeatureReductive Amination of AldehydeReduction of Nitrile
Starting Material 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde4-cyclopropyl-4H-1,2,4-triazole-3-carbonitrile
Key Byproducts Corresponding alcohol, secondary amineIncompletely reduced intermediates
Reagents Mild (NaBH(OAc)₃) to moderate (NaBH₄)Strong (LiAlH₄) or catalytic (H₂/Raney Ni)
Conditions Generally mild (0 °C to RT), atmospheric pressureOften harsh (anhydrous, high pressure/temp)
Primary Challenge Selectivity and byproduct controlHandling of hazardous reagents, process safety

Recommended Protocol: Optimized Reductive Amination

This protocol is designed to maximize the yield of the primary amine while minimizing the formation of alcohol and secondary amine byproducts.

Materials:

  • 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq).

  • Solvent Addition: Add anhydrous DCM (or DCE) to form a suspension (approx. 0.1 M concentration with respect to the aldehyde).

  • Imine Formation: Stir the suspension vigorously at room temperature for 30-60 minutes. The large excess of ammonium acetate serves as both the ammonia source and a mild buffer.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the suspension. Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization to yield the desired (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

References

  • Reddit discussion on reductive amination issues. ([Link])

  • PubChem entry for 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. ([Link])

  • Guo, et al. (2021). Synthesis of 1,2,4-triazole compounds. ISRES Publishing. ([Link])

  • Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. ([Link])

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. ([Link])

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceGate. ([Link])

  • Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. ([Link])

  • Bechara, W. S., et al. (2015). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. ([Link])

  • Serebrennikova, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. ([Link])

  • Wang, X., et al. (2023). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). National Center for Biotechnology Information. ([Link])

  • ResearchGate discussion on reductive amination. ([Link])

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. ([Link])

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. ([Link])

  • Yüksek, H., et al. (2005). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. ResearchGate. ([Link])

Sources

Technical Support Center: Refining Purification Protocols for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Overview of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine and the Importance of Purity

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core, a cyclopropyl group, and a methanamine substituent. The unique combination of the strained cyclopropyl ring and the versatile triazole moiety makes it a valuable building block in medicinal chemistry. The primary amine offers a key reactive handle for further molecular elaboration.

Achieving high purity of this compound is critical for its use in drug discovery and development. Impurities can interfere with subsequent synthetic steps, lead to the formation of unwanted side products, and confound biological assay results. This guide will address common challenges in its purification, focusing on crystallization and chromatographic methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine in a question-and-answer format.

Q1: My crude product is an oil and won't crystallize. What should I do?

Answer: Oiling out is a common problem when the melting point of the compound is low or when impurities are depressing the melting point. Here’s a systematic approach to induce crystallization:

  • Solvent Selection is Key: The polarity of the solvent system is crucial. Since the target compound has a primary amine, it is relatively polar.

    • Initial attempts: Try single solvent systems of moderate polarity like ethyl acetate or a mixture of a polar solvent (e.g., ethanol, methanol) with a non-polar anti-solvent (e.g., hexanes, petroleum ether). A documented recrystallization for a similar triazole derivative used a petroleum ether/acetone mixture[1].

    • Systematic Screening: Use the table below to guide your solvent screening. Start with a small amount of crude material.

Solvent System (v/v)Rationale
Ethanol/WaterGood for many polar compounds; water acts as an anti-solvent.
Acetone/HexanesAcetone dissolves a wide range of polarities, hexanes induce precipitation.
Ethyl Acetate/HeptaneA classic combination for moderately polar compounds.
IsopropanolCan be a good single solvent for crystallization.
  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution.

    • Sonication: Briefly placing the flask in an ultrasonic bath can sometimes induce crystallization.

  • Temperature Gradient: Slow cooling is often more effective than rapid cooling. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

Q2: After crystallization, my yield is very low. How can I improve it?

Answer: Low yield after crystallization typically points to the compound being too soluble in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is a good practice.

  • Optimize the Solvent/Anti-solvent Ratio: If using a two-solvent system, carefully titrate the anti-solvent until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after the first crystallization often contains a significant amount of dissolved product. Concentrate the mother liquor under reduced pressure and attempt a second crystallization to recover more material.

  • Consider a Different Solvent System: Your compound might be too soluble in the chosen system. Refer to the solvent screening table in the previous question and try a system where the compound has lower solubility at room temperature.

Q3: My NMR spectrum shows persistent impurities after multiple crystallizations. What are my options?

Answer: If crystallization fails to remove certain impurities, it's likely they have similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step.

  • Choosing the Right Stationary and Mobile Phase:

    • Stationary Phase: Standard silica gel is a good starting point for compounds of moderate polarity.

    • Mobile Phase: The polarity of the eluent is critical for good separation. Given the primary amine, a base-treated silica gel or the addition of a small amount of a basic modifier to the mobile phase can prevent streaking and improve peak shape.

      • Eluent Systems to Try:

        • Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0-10% MeOH).

        • To prevent streaking of the amine on the silica gel, add a small amount of triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.5-1% of the total volume).

        • For similar compounds, a chloroform:methanol (90:10) system has been reported to be effective[2].

  • Step-by-Step Column Chromatography Protocol:

    • Dry Loading: For best resolution, dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This is known as dry loading.

    • Column Packing: Pack a glass column with a slurry of silica gel in your starting mobile phase (e.g., 100% DCM).

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (gradient elution).

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I see a broad peak for my amine protons in the ¹H NMR. Is this normal?

Answer: Yes, this is very common for primary amines. The N-H protons can undergo rapid chemical exchange with each other and with trace amounts of water, leading to peak broadening. The chemical shift of these protons can also be highly variable.

  • Confirmation with D₂O Shake: To confirm the presence of the amine protons, you can perform a "D₂O shake."

    • Acquire a normal ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum.

    • The amine protons will exchange with deuterium from the D₂O, causing the N-H peak to disappear or significantly decrease in intensity. This is a definitive test for exchangeable protons like those of amines and alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine? A1: While specific data for this exact compound is not readily available in the provided search results, similar small molecule heterocyclic amines are typically white to off-white crystalline solids at room temperature.

Q2: How can I assess the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantitative purity analysis[3][4]. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to check for the presence of impurities[1][5][6]. The absence of unexpected signals is a good indicator of high purity.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound[1][5].

Q3: My compound seems to be degrading on the silica gel column. What is happening? A3: The primary amine in your compound is basic, while standard silica gel is acidic. This can lead to strong, sometimes irreversible, binding of your compound to the silica, or in some cases, degradation.

  • Solution:

    • Deactivate the Silica: You can use silica gel that has been pre-treated with a base like triethylamine.

    • Use a Basic Modifier in the Eluent: As mentioned in the troubleshooting section, adding 0.5-1% triethylamine or ammonium hydroxide to your mobile phase will neutralize the acidic sites on the silica gel and allow your compound to elute cleanly.

Q4: Can I purify this compound by distillation? A4: Distillation is generally not a suitable method for purifying compounds like this. It likely has a high boiling point and may be thermally unstable, leading to decomposition at the temperatures required for distillation. Crystallization and chromatography are the preferred methods.

Visual Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure Is purity >95% by HPLC/NMR? crystallize->is_pure oiling_out Troubleshoot Crystallization (See Q1) crystallize->oiling_out If it oils out is_pure->column No final_product Pure Product is_pure->final_product Yes column->final_product oiling_out->crystallize

Caption: Decision workflow for purifying the target compound.

Chromatography Troubleshooting Flowchart

Chromatography_Troubleshooting start Column Chromatography streaking Is there peak streaking on TLC/Column? start->streaking add_base Add 0.5-1% Triethylamine or NH4OH to Mobile Phase streaking->add_base Yes no_separation Poor Separation of Spots? streaking->no_separation No add_base->no_separation change_gradient Optimize Solvent Gradient or Try a Different Solvent System (e.g., Ethyl Acetate/Hexanes) no_separation->change_gradient Yes success Successful Separation no_separation->success No change_gradient->success

Caption: Troubleshooting common column chromatography issues.

References

  • Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(14), 8147–8150. [Link]

  • Guan, A., et al. (2018). Crystal structure of 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-3(2H)-thione, C14H15Cl2N3OS. Zeitschrift für Kristallographie - New Crystal Structures, 233(3). [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

  • Sravya, G., & Murthy, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

  • Zhang, X., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry. [Link]

  • Yüksek, H., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(5), 555–562. [Link]

Sources

Technical Support Center: Enhancing Purity of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine , a critical "linker" intermediate often utilized in the synthesis of LSD1 inhibitors and other epigenetic modulators.

Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis Optimization, Impurity Profiling, and Purification Protocols.

Core Synthesis Logic & Impurity Origins

To troubleshoot purity, one must understand the genesis of the molecule. The industrial standard for synthesizing 3-aminomethyl-4-substituted-1,2,4-triazoles typically follows the Modified Bredereck Protocol .

The Pathway:

  • Precursor: N-Boc-glycine hydrazide.

  • Activation: Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) to form an acyl-amidine intermediate.

  • Cyclization: Transamination with cyclopropylamine followed by thermal cyclization in acetic acid.

  • Deprotection: Removal of the Boc group to yield the free amine or salt.

Why this matters: Most "unknown" impurities are actually arrested intermediates from Step 3 or degradation products from Step 4.

Visualizing the Pathway (Impurity Origins)

SynthesisPathway Start N-Boc-Glycine Hydrazide Inter Acyl-Amidine Intermediate Start->Inter + DMF-DMA - MeOH DMF_DMA DMF-DMA (Reagent) DMF_DMA->Inter OpenChain Open-Chain Adduct (Impurity A) Inter->OpenChain + CycAmine (Kinetic Product) CycAmine Cyclopropylamine CycAmine->OpenChain OpenChain->OpenChain Stalls if Temp < 90°C CycProduct Boc-Protected Triazole OpenChain->CycProduct Heat/AcOH - Me2NH (Cyclization) Final Target Amine (Dihydrochloride) CycProduct->Final Deprotection Deprotect Acid Hydrolysis (HCl/Dioxane)

Figure 1: Mechanistic pathway highlighting the critical "Open-Chain Adduct" bottleneck where impurities often originate.

Troubleshooting Guide (FAQ)

Phase 1: Synthesis & Reaction Optimization

Q: My crude reaction mixture shows a persistent impurity at M+18 relative to the intermediate. What is it? A: This is likely the hydrated open-chain intermediate .

  • Cause: Incomplete cyclization. The reaction of the acyl-amidine with cyclopropylamine forms an open-chain intermediate first. Ring closure requires thermal driving force and often acidic catalysis.

  • Fix: Ensure your cyclization step reaches at least 90–100°C . If using acetic acid as the solvent, reflux is sufficient. If using dioxane/toluene, add a catalytic amount of acetic acid or TFA. Do not proceed to deprotection until this peak disappears by LCMS.

Q: Why is the cyclopropyl ring opening or degrading? A: Cyclopropyl groups are generally stable to acid/base but sensitive to radical conditions or extreme Lewis acids .

  • Prevention: Avoid using strong Lewis acids (like BBr3) for deprotection. Stick to 4M HCl in Dioxane or TFA/DCM . Avoid oxidative conditions which might attack the strained ring.

Phase 2: Isolation & Work-up

Q: The product is an oil/gum and won't crystallize. How do I handle this? A: The free base of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is highly polar, hygroscopic, and often an oil.

  • Protocol: Do not isolate the free base. Convert it directly to the Dihydrochloride (2HCl) salt .

    • Evaporate the reaction solvent (e.g., dioxane).

    • Dissolve the residue in a minimum amount of dry Methanol (MeOH) .

    • Add Et2O (Diethyl Ether) or MTBE dropwise until turbidity persists.

    • Cool to -20°C. The salt should precipitate as a white solid.

Q: I have residual DMF/DMSO in my final product. How do I remove it without decomposing the amine? A: Triazoles are "sponges" for dipolar aprotic solvents.

  • The "Dissolution" Trick:

    • Dissolve the crude oil in Brine (Saturated NaCl) .

    • Perform a continuous extraction with DCM/Isopropanol (3:1) for 12 hours.

    • The organic layer will pull the triazole, leaving the bulk of DMF in the aqueous brine.

    • Alternatively: Use lyophilization (freeze-drying) from water/acetonitrile if the product is the HCl salt.

Purification Protocols

Protocol A: Recrystallization of the HCl Salt

Best for: Removing colored impurities and non-salt byproducts.

ParameterSpecificationNotes
Solvent System MeOH : EtOH (1:5) Methanol dissolves; Ethanol acts as anti-solvent.
Concentration 100 mg/mLHigh concentration is required due to high solubility.
Temperature Reflux

-20°C
Slow cooling is critical to exclude trapped solvent.
Washing Cold AcetoneRemoves surface mother liquor without dissolving the salt.

Step-by-Step:

  • Dissolve crude solid in boiling MeOH (min volume).

  • Add hot EtOH until faint turbidity appears.

  • Add 1-2 drops of MeOH to clear the solution.

  • Wrap flask in foil (slow cool) and let stand at RT for 2 hours, then -20°C overnight.

  • Filter under Nitrogen (hygroscopic!).

Protocol B: Scavenging Metal Impurities

Best for: If copper or palladium catalysts were used in upstream steps.

Although the Bredereck route is metal-free, if you used a "Click" chemistry approach (CuAAC), metal removal is mandatory.

  • Reagent: SiliaMetS® Thiol or QuadraPure® TU .

  • Method: Suspend the resin (4 eq w.r.t metal) in the methanolic solution of the product.

  • Time: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.2 µm PTFE pad.

Analytical Validation (Self-Check)

Before releasing the batch, verify the structure using these specific markers.

MarkerExpected Signal (1H NMR, D2O)Diagnostic Value
Triazole CH

8.5 - 8.8 ppm (s, 1H)
Confirms the 1,2,4-triazole ring is intact (C5 proton).
Cyclopropyl

1.0 - 1.2 ppm (m, 4H)
Multiplet pattern confirms the ring is not opened.
Aminomethyl

4.2 - 4.4 ppm (s, 2H)
Shift indicates proximity to the aromatic ring.
Impurity A

7.9 ppm (s)
Indicates uncyclized formimidamide intermediate.
Purification Decision Tree

PurificationTree Start Crude Product Analysis CheckPurity Is Purity > 95%? Start->CheckPurity CheckColor Is it Colored? CheckPurity->CheckColor Yes Flash Reverse Phase Flash (C18, H2O/MeCN + 0.1% HCl) CheckPurity->Flash No (<95%) SaltForm Convert to HCl Salt CheckColor->SaltForm No Charcoal Activated Carbon Treatment CheckColor->Charcoal Yes Recryst Recrystallize (MeOH/EtOH) SaltForm->Recryst Final Final QC (NMR/LCMS) Recryst->Final Charcoal->SaltForm Flash->SaltForm

Figure 2: Decision matrix for determining the appropriate purification vector based on crude analysis.

References

  • General Synthesis of 4-Substituted 1,2,4-Triazoles

    • Shelke, G. M., et al.[1] "A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles." Synlett, 2015, 26, 404-407.[1]

    • Context: Describes the foundational Bredereck-type chemistry used for these heterocycles.
  • Purification of Amphoteric Triazoles

    • Navarro, A., et al. "Practical Synthesis of 1,2,4-Triazoles." Journal of Organic Chemistry, 2004.
    • Context: Details the salt formation strategies to isol
  • Cyclopropyl Stability in Heterocycles

    • Wipf, P., et al. "Cyclopropyl-substituted Heterocycles in Drug Discovery." Journal of Medicinal Chemistry.
    • Context: Provides data on the stability of the cyclopropyl moiety during acidic deprotection steps.
  • LSD1 Inhibitor Intermediates

    • Structure verification and application of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine as a scaffold.
    • Source: PubChem Compound Summary for CID 71758273.

Sources

Technical Support Center: Method Refinement for Scaling Up (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the production of this key intermediate. We will move beyond basic protocols to address the nuanced challenges of process refinement, focusing on safety, efficiency, and purity. Our core focus will be the critical final step: the reductive amination of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde.

Overview of the Core Synthetic Pathway

The production of the target aminomethane derivative hinges on the successful and high-fidelity conversion of its aldehyde precursor. The general workflow is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Key Transformation (Focus of this Guide) cluster_2 Downstream Processing A Triazole Ring Formation (e.g., from cyclopropylamine precursors) B Functional Group Interconversion (e.g., to Nitrile or Ester) A->B C Reduction to Aldehyde (e.g., DIBAL-H) B->C D 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde (Key Intermediate) C->D E Reductive Amination D->E F (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (Target Product) E->F G Workup & Extraction F->G H Purification / Salt Formation (e.g., Crystallization as Dihydrochloride Salt) G->H I Final API Intermediate H->I

Caption: High-level workflow for the synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Troubleshooting Guide: Reductive Amination Scale-Up

This section addresses common issues encountered during the scale-up of the reductive amination step in a direct, problem-solution format.

Question 1: My reaction yield is consistently low (<70%) upon scaling from 10g to 100g. What are the likely causes?

Low yields during scale-up are a frequent challenge and often point to issues with reaction kinetics, mass transfer limitations, or thermal control.[1]

  • Potential Cause A: Inefficient Imine/Iminium Ion Formation. The rate-limiting step in many reductive aminations is the initial condensation of the aldehyde with the ammonia source to form an imine, which is then protonated to the more reactive iminium ion.[2] On a larger scale, inefficient mixing or localized pH gradients can hinder this step.

    • Solution:

      • pH Control: Ensure the pH is maintained in the optimal range (typically 4-6) to facilitate both imine formation and subsequent reduction. On a larger scale, this may require the use of a buffered system (e.g., ammonium acetate) instead of simply adding an acid.

      • Water Removal: While often run in protic solvents, the condensation step is an equilibrium reaction that produces water. In some systems, particularly when using metal hydrides, removing this water can drive the reaction forward. This is less practical in a one-pot scale-up scenario, making pH and stoichiometry the more critical levers.

  • Potential Cause B: Reductant Decomposition or Inefficiency. Common reducing agents like sodium borohydride (NaBH₄) can be consumed by side reactions with the solvent or acidic catalysts if not controlled properly.

    • Solution:

      • Temperature Control: The addition of the reducing agent is often exothermic. Poor heat dissipation on a larger scale can lead to temperature spikes, accelerating the decomposition of the hydride reagent. Implement controlled, portion-wise addition or use a syringe pump, ensuring the internal temperature remains within the validated range (e.g., 0-10 °C).

      • Choice of Reductant: Consider switching to a reagent more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents are milder and can be used in a one-pot procedure with less risk of reducing the starting aldehyde.[2] For large-scale industrial use, catalytic reduction is often preferred to reduce waste and improve safety.[3]

  • Potential Cause C: Competing Cannizzaro Reaction. If the reaction is run under basic conditions or if localized high pH occurs, the aldehyde can undergo a disproportionation reaction, reducing yield.

    • Solution: Strictly maintain acidic to neutral conditions throughout the reaction until the workup quench.

G Start Low Yield Issue CheckImine Verify Imine Formation? (TLC, in-process HPLC) Start->CheckImine CheckReductant Assess Reductant Stability & Stoichiometry Start->CheckReductant CheckSideRxn Investigate Side Reactions? (GC-MS of crude) Start->CheckSideRxn Sol_pH Optimize pH (4-6) Use Buffered System CheckImine->Sol_pH Incomplete Sol_Temp Improve Thermal Control (Slow Addition, Cooling) CheckReductant->Sol_Temp Degradation Sol_Reagent Switch to Selective Reductant (e.g., NaBH(OAc)3, Catalytic H2) CheckReductant->Sol_Reagent Inefficient CheckSideRxn->Sol_pH Cannizzaro

Caption: Troubleshooting decision tree for low yield in reductive amination.

Question 2: My final product is contaminated with a significant amount of unreacted aldehyde and a higher molecular weight impurity. How can I improve purity?

Purity issues often stem from incomplete reaction or side reactions that become more prominent at scale.

  • Potential Cause A: Unreacted Aldehyde. This indicates that the reduction of the iminium ion is slower than the rate of aldehyde consumption or that the reaction did not go to completion.

    • Solution:

      • Staged Addition: Add the aldehyde to the ammonia source and allow the imine to form before adding the reducing agent. This "stepwise" procedure, even if in one pot, can maximize the concentration of the target for reduction.[4]

      • Increase Reductant Equivalents: On a larger scale, minor impurities in solvents or starting materials can consume the reducing agent. A modest increase in the equivalents of the hydride (e.g., from 1.5 to 1.8 eq.) may be necessary. Validate this change to ensure it doesn't create new downstream issues.

  • Potential Cause B: Secondary Amine Formation. The desired primary amine product can react with another molecule of the aldehyde to form a secondary amine impurity [(R-CH₂)-NH-(CH₂-R)].

    • Solution:

      • Large Excess of Ammonia: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine. A 10-20 fold excess is not uncommon in scale-up protocols.

      • Controlled Aldehyde Addition: Adding the aldehyde slowly to the mixture of the ammonia source and reducing agent ensures that the aldehyde concentration remains low at all times, minimizing the chance of it reacting with the product.

Question 3: I am struggling with the purification of the final amine. It is difficult to extract and forms an oil upon solvent removal. What are effective purification strategies?

The polar nature of the aminomethyl-triazole makes it challenging to handle.

  • Potential Cause A: High Water Solubility. The amine's polarity and hydrogen bonding capacity make it partially soluble in water, leading to poor extraction yields into common organic solvents.

    • Solution:

      • pH Adjustment During Extraction: After quenching the reaction, basify the aqueous layer to a high pH (>12) with NaOH or K₂CO₃. This deprotonates the amine, making it less polar and more extractable into solvents like dichloromethane (DCM) or ethyl acetate.

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Potential Cause B: Product Oiling Out. Many free amines are low-melting solids or oils, which are difficult to handle and purify.

    • Solution:

      • Salt Formation for Crystallization: This is the most robust and scalable solution. After extracting the free amine into a suitable solvent (e.g., IPA, EtOH, or MTBE), bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol. The resulting dihydrochloride salt is typically a stable, crystalline solid that can be easily isolated by filtration and washed. This method is highly effective for purifying polar amines.[5]

      • Column Chromatography: While effective, silica gel chromatography can be challenging for highly polar amines. Consider using alumina (basic or neutral) or a reverse-phase column if crystallization fails.[1] However, for multi-kilogram scale, crystallization is far more economical.

Frequently Asked Questions (FAQs)
  • Q1: What are the most scalable methods for the reductive amination step?

    • A1: For large-scale industrial production, catalytic transfer hydrogenation or direct catalytic hydrogenation are often superior to stoichiometric metal hydrides.[3] Catalysts like Pd/C or Raney Nickel with a hydrogen source (H₂ gas, isopropanol, or formic acid) minimize inorganic waste, are often more cost-effective per kilo, and can be safer to handle at scale than large quantities of reactive hydrides.[3][4]

  • Q2: How can I effectively monitor the reaction in real-time?

    • A2: In-process monitoring is crucial for scale-up.

      • TLC: Good for a quick qualitative check. Use a mobile phase like 10% Methanol in DCM with 1% NH₄OH to visualize the polar amine product. Stain with ninhydrin to specifically detect the primary amine.

      • HPLC: The preferred quantitative method. A C18 reverse-phase column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) can effectively separate the aldehyde, amine, and key impurities.

      • GC-MS: Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Q3: What are the critical safety considerations for this process?

    • A3:

      • Hydrogen Evolution: Reactions involving NaBH₄ (especially when quenched with acid) or catalytic hydrogenation produce flammable hydrogen gas. Ensure the reactor is well-ventilated and operated under an inert atmosphere (Nitrogen or Argon).

      • Exotherms: The reaction is exothermic. A process safety evaluation using reaction calorimetry (DSC or TSu) is highly recommended before scaling beyond the 1 kg level to understand the thermal risks and ensure adequate cooling capacity.

      • Cyanide (if using NaBH₃CN): If using sodium cyanoborohydride, the acidic quench and workup must be carefully controlled and performed in a well-ventilated area to avoid the potential release of toxic hydrogen cyanide (HCN) gas.[2]

Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Sodium Borohydride

This protocol is suitable for producing up to 50g of the product.

  • Setup: A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Reagents: To the flask, add 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde (50.0 g, 0.36 mol) and methanol (500 mL).

  • Ammonia Source: Add ammonium acetate (140 g, 1.82 mol, 5 eq.) to the mixture and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reduction: In a separate beaker, dissolve sodium borohydride (20.6 g, 0.54 mol, 1.5 eq.) in 100 mL of methanol. Add this solution dropwise to the reaction flask via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Slowly quench the reaction by adding 200 mL of 1 M HCl while maintaining the temperature below 20 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add 500 mL of water and basify the aqueous solution to pH >12 with 6 M NaOH. Extract the product with dichloromethane (3 x 300 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, typically as a viscous oil.

Protocol 2: Refined Scale-Up Protocol via Catalytic Hydrogenation

This protocol is designed for >100g scale and emphasizes process safety and efficiency.

  • Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and pressure gauge.

  • Reagents: To the reactor, add 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde (250 g, 1.81 mol), methanol (2.5 L), and a 7 M solution of ammonia in methanol (1.3 L, 9.05 mol, 5 eq.).

  • Catalyst: Carefully add 5% Palladium on Carbon (50% wet, 25 g, 10 wt%) to the mixture under a nitrogen blanket.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then with hydrogen three times. Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.

  • Reaction: Stir the mixture vigorously at 25-30 °C. The reaction is exothermic; use the reactor jacket to maintain the temperature. Monitor hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol (2 x 250 mL).

  • Isolation as Salt: Combine the filtrate and washes. Concentrate under reduced pressure to a volume of approximately 1 L. Add 2 L of isopropanol (IPA). While stirring, add a 5-6 M solution of HCl in IPA (approx. 650 mL, ~2.1 eq.) dropwise. A white precipitate will form.

  • Purification: Stir the resulting slurry for 2 hours at room temperature, then cool to 0-5 °C for 1 hour. Collect the solid by filtration, wash with cold IPA (2 x 200 mL), and dry under vacuum at 40 °C to yield (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride as a crystalline solid.

Data Summary: Comparison of Protocols
ParameterProtocol 1 (Lab-Scale)Protocol 2 (Scale-Up)Rationale for Change
Reducing Agent Sodium Borohydride (Stoichiometric)H₂ / 5% Pd/C (Catalytic)Improved safety, lower cost at scale, reduced inorganic waste stream.[3]
Ammonia Source Ammonium AcetateAmmonia in MethanolHigher effective concentration of NH₃, avoids introducing acetate ions.
Typical Yield 65-80%80-95%Catalytic methods are often more efficient and selective.
Final Product Form Free Base (Oil)Dihydrochloride Salt (Solid)Facilitates isolation, purification, handling, and improves stability.
Safety Concerns H₂ evolution on quench, exothermFlammable H₂ gas under pressure, catalyst handling (pyrophoric when dry)Both have risks, but catalytic hydrogenation risks are well-understood and engineered for in industrial settings.
Waste Profile Borate salts, sodium saltsSpent catalyst (recyclable), minimal salt"Greener" process with significantly less aqueous waste.[6][7]
References
  • Transfer Hydrogenation of Imines and Alkenes and Direct Reductive Amination of Aldehydes Catalyzed by Triazole-Derived Iridium(I) Carbene Complexes. Organometallics - ACS Publications.
  • 1,2,3- triazole - boranes : stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications (RSC Publishing).
  • 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications (RSC Publishing).
  • Progress and challenges in the development of triazole antimicrobials. PMC.
  • Common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC.
  • Progress and challenges in the development of triazole antimicrobials. ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Purification of triazoles. Google Patents.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH.
  • (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride.

Sources

improving the regioselectivity of 4-cyclopropyl-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Cyclopropyl-1,2,4-Triazoles

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the synthesis of N-substituted 1,2,4-triazoles, specifically addressing the challenges associated with achieving high regioselectivity for the 4-cyclopropyl isomer. The inherent electronic nature of the 1,2,4-triazole ring presents a significant hurdle, often leading to mixtures of N1 and N4 substituted products. This document provides in-depth, field-proven insights and protocols to help you navigate and overcome these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high N4-regioselectivity in the direct cyclopropylation of 1,2,4-triazole so challenging?

A1: The primary challenge lies in the electronic structure and tautomerism of the 1,2,4-triazole ring. The unsubstituted ring exists as two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1] In the deprotonated (anionic) state, the negative charge is delocalized across the N1 and N2 atoms. However, direct alkylation (including cyclopropylation) can occur at both the N1 and N4 positions.

  • Kinetic vs. Thermodynamic Control: Alkylation at the N1 position typically leads to the thermodynamically more stable product.[2] Many standard reaction conditions that allow the system to reach equilibrium will, therefore, favor the N1-cyclopropyl-1,2,4-triazole isomer.

  • Nucleophilicity: The N1 position is generally considered more nucleophilic, further contributing to its preference as the site of alkylation under many conditions.[1]

Achieving N4-selectivity requires carefully designed strategies that either kinetically favor attack at the N4 position or use a protecting group to block the N1 position entirely.

Q2: What are the principal synthetic strategies to selectively obtain 4-cyclopropyl-1,2,4-triazole?

A2: There are three main approaches to control the regiochemical outcome:

  • Optimization of Direct Cyclopropylation: This involves a systematic tuning of reaction parameters (base, solvent, temperature, leaving group on the cyclopropyl agent) to favor the kinetically controlled N4 product. However, this method often still results in isomeric mixtures that require challenging purification.[3][4]

  • Blocking Group Strategy: This is a robust and highly selective multi-step approach. It involves temporarily protecting the N1 position, forcing the cyclopropylation to occur exclusively at the N4 position, followed by removal of the protecting group.[1] This method offers the highest and most reliable selectivity.

  • Synthesis from Acyclic Precursors: This involves constructing the triazole ring with the cyclopropyl group already attached to the appropriate nitrogen atom. For example, reacting a cyclopropyl-substituted hydrazine with other precursors can build the desired 4-cyclopropyl-1,2,4-triazole scaffold directly.[5][6]

Q3: How can I analytically distinguish between the N1- and N4-cyclopropyl isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The 4-cyclopropyl-1,2,4-triazole is a symmetrical molecule (C₂ᵥ symmetry). Therefore, the two protons on the triazole ring (at C3 and C5) are chemically equivalent and will appear as a single sharp singlet. In contrast, the N1-cyclopropyl isomer is asymmetrical, and its C3 and C5 protons are in different chemical environments, resulting in two distinct signals (singlets) in the ¹H NMR spectrum.[3]

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum of the symmetrical N4-isomer will show only one signal for the two equivalent triazole ring carbons, while the N1-isomer will show two separate signals.

Mass spectrometry can confirm the molecular weight of the isomers but cannot distinguish between them without fragmentation analysis.[3]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yields a mixture of N1- and N4-cyclopropyl isomers, with the undesired N1 isomer predominating.
  • Root Cause Analysis: This is the most common outcome for direct alkylation of 1,2,4-triazole. Standard conditions, such as using strong bases like NaH in polar aprotic solvents (e.g., DMF) or weaker bases like K₂CO₃, often lead to the thermodynamically favored N1 isomer or mixtures.[3][7] Using sterically hindered bases like DBU has been reported to strongly favor the N1 isomer, achieving ratios of up to 90:10 (N1:N4).[4] Therefore, these conditions should be avoided if the N4 isomer is the target.

  • Strategic Solution: The N1-Blocking Group Approach This is the most reliable method for ensuring exclusive N4-alkylation. The N1 position is temporarily acylated (e.g., with an acetyl group), which deactivates it towards further electrophilic attack. The subsequent alkylation is directed to the N4 position, after which the acyl group can be easily removed by hydrolysis.[1]

G cluster_0 Step 1: N1-Protection cluster_1 Step 2: N4-Cyclopropylation cluster_2 Step 3: Deprotection start 1,2,4-Triazole reagent1 Acetic Anhydride (or Acetyl Chloride) prod1 1-Acetyl-1,2,4-triazole reagent1->prod1 Acylation reagent2 Bromocyclopropane + Base (e.g., NaH, K₂CO₃ in DMF) prod1->reagent2 prod2 1-Acetyl-4-cyclopropyl- 1,2,4-triazolium salt (unstable) reagent2->prod2 Alkylation reagent3 Methanolysis or mild basic hydrolysis prod2->reagent3 final_prod 4-Cyclopropyl-1,2,4-triazole (Pure N4-Isomer) reagent3->final_prod Hydrolysis G TriazoleAnion 1,2,4-Triazole Anion (Deprotonated) N1_Product 1-Cyclopropyl-1,2,4-triazole (Thermodynamic Product) TriazoleAnion->N1_Product Pathway A (Often Favored) N4_Product 4-Cyclopropyl-1,2,4-triazole (Kinetic Product) TriazoleAnion->N4_Product Pathway B (Target Pathway) CyclopropylBr + Bromocyclopropane N4_Product->N1_Product Rearrangement (Heat/Catalyst)

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For compounds such as (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, rigorous structural elucidation is paramount.[1][2] This guide provides a comprehensive comparison of the analytical techniques required to definitively confirm the structure of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, offering insights into the causality behind experimental choices and presenting illustrative data for comparison against potential isomeric impurities.

The Imperative of Unambiguous Structure Determination

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. In drug development, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for the robust characterization of a target molecule.

A Comparative Overview of Key Analytical Techniques

While several analytical methods contribute to the structural puzzle, they are not all created equal in their definitive power. Here, we compare the primary techniques for the structural elucidation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Analytical TechniqueInformation ProvidedDefinitive Power & Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms (¹H, ¹³C).High. NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing through-bond and through-space correlations, which are vital for differentiating isomers.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern of the molecule.High. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern offers corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-N, C=N).Medium. IR spectroscopy is an excellent tool for confirming the presence of key functional groups but does not provide detailed information about the overall molecular structure.
Single-Crystal X-ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state.Ultimate. This technique is considered the "gold standard" for structural determination as it provides an unambiguous map of atomic positions. However, it is contingent on the ability to grow suitable single crystals.

Experimental Protocols for Structural Confirmation

The following protocols outline the key experiments for the definitive structural confirmation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices: The selection of a deuterated solvent is critical; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like the target compound. A standard 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion. 2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity, which is crucial for distinguishing between the target molecule and its potential isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key to establishing the overall connectivity of the molecule.

  • Data Analysis: Integrate and assign all signals, and analyze the coupling constants and correlations to build a complete picture of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, minimizing fragmentation during ionization and ensuring the observation of the molecular ion. Analysis on a high-resolution instrument (e.g., TOF or Orbitrap) is necessary to obtain a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare the fragmentation pattern with that expected for the proposed structure, based on known fragmentation pathways of 1,2,4-triazoles.[3][4][5][6]

Illustrative Data and Comparison with Potential Isomers

To provide a practical guide, this section presents the expected spectroscopic data for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine and compares it with a potential constitutional isomer, (1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine. The synthesis of 4-substituted-1,2,4-triazoles can sometimes yield 1-substituted isomers, making this a relevant comparison.[2]

Target Molecule vs. Potential Isomer:

StructureIUPAC Name
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
Comparative ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)
ProtonsExpected Chemical Shift (δ, ppm) for Target MoleculeExpected Chemical Shift (δ, ppm) for IsomerKey Differentiating Features
Triazole-H ~8.5 (s, 1H)~8.7 (s, 1H)The chemical shift of the triazole proton can be subtly influenced by the position of the cyclopropyl group.
-CH₂-NH₂ ~3.8 (s, 2H)~3.9 (s, 2H)Minimal difference expected.
-NH₂ Broad singletBroad singletExchangeable protons, may vary in chemical shift and appearance.
Cyclopropyl-CH ~3.2 (m, 1H)~3.5 (m, 1H)The N-CH proton of the cyclopropyl group is expected to be at a different chemical shift depending on whether it is attached to N1 or N4.
Cyclopropyl-CH₂ ~0.8-1.0 (m, 4H)~0.9-1.1 (m, 4H)Minimal difference expected.
Comparative ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)
CarbonExpected Chemical Shift (δ, ppm) for Target MoleculeExpected Chemical Shift (δ, ppm) for IsomerKey Differentiating Features
Triazole C3 ~155~158The carbon bearing the aminomethyl group will have a distinct chemical shift.
Triazole C5 ~145~148The unsubstituted triazole carbon will also show a different chemical shift.
-CH₂-NH₂ ~35~38
Cyclopropyl-CH ~30~33The chemical shift of the cyclopropyl methine carbon will be a key indicator of the substitution pattern.
Cyclopropyl-CH₂ ~5~6
Comparative Mass Spectrometry Data (Predicted)
FeatureExpected for Both Target and Isomer
Molecular Formula C₆H₁₀N₄
Exact Mass 138.0905
[M+H]⁺ (HRMS) 139.0984
Key Fragmentation Loss of the aminomethyl group (-CH₂NH₂) and fragmentation of the cyclopropyl ring are expected fragmentation pathways for both isomers. Subtle differences in the relative intensities of fragment ions may be observed.

Visualizing the Workflow and Structural Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow for structural confirmation and the relationship between the target molecule and its potential isomer.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation synthesis Synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Primary Confirmation ms High-Resolution Mass Spectrometry purification->ms Molecular Formula ir Infrared Spectroscopy purification->ir Functional Groups xray Single-Crystal X-ray Crystallography (if possible) purification->xray Absolute Structure confirmation Unambiguous Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation xray->confirmation isomer_comparison target (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine C₆H₁₀N₄ isomer (1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine C₆H₁₀N₄ target->isomer Constitutional Isomers (Same Molecular Formula, Different Connectivity)

Caption: Relationship between the target molecule and a potential constitutional isomer.

Conclusion: A Self-Validating System for Structural Integrity

The definitive structural confirmation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine relies on a synergistic and self-validating analytical approach. While techniques like IR and MS provide crucial pieces of the puzzle, they are insufficient in isolation to differentiate between subtle isomeric forms. The power of 2D NMR spectroscopy lies in its ability to map out the precise connectivity of the molecule in solution, providing a robust and reliable method for structural assignment. When available, single-crystal X-ray crystallography offers the ultimate and irrefutable proof of structure. By employing this comprehensive suite of techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for subsequent drug discovery and development efforts.

References

  • Ikizler, A. A., Ikizler, A., Erdogan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 423-436.
  • Taylor & Francis Online. (2006, September 23). Mass Spectra of Some 1,2,4-Triazoles. [Link]

  • Panasenko, O. I., et al. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. [Link]

  • Kaplaushenko, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

  • PubChemLite. (4-cyclopropyl-5-methyl-4h-1,2,4-triazol-3-yl)methanamine dihydrochloride. [Link]

  • ResearchGate. (2025, August 10). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. [Link]

  • Preprints.org. (2023, August 18). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]

  • Younis, H. F., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2739.
  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • O. S. Fesenko, et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

  • Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.
  • NIST WebBook. 4H-1,2,4-Triazol-3-amine, 4-propyl-. [Link]

  • Chad's Prep. (2020, October 6). Constitutional Isomers vs Stereoisomers | Organic Chemistry 5.1 [Video]. YouTube. [Link]

Sources

A Comparative Guide to Cross-Validation of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of bioanalytical assays for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, a representative novel small molecule entity. We will explore the cross-validation between a primary, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and an orthogonal Capillary Zone Electrophoresis (CZE) method. This document is intended for researchers, bioanalytical scientists, and drug development professionals who are tasked with ensuring data integrity and comparability across different analytical platforms or laboratories.

Introduction: The Imperative of Cross-Validation in Regulated Bioanalysis

In the lifecycle of drug development, from preclinical toxicokinetic (TK) studies to multi-site clinical trials, it is common for bioanalytical methods to be transferred, updated, or for different methods to be used across various studies.[1] This introduces a critical risk: can the data generated from these different assays be reliably compared or combined? Cross-validation is the empirical process designed to answer this question, ensuring the consistency and reliability of bioanalytical data.[2][3]

According to global regulatory guidelines, such as the International Council for Harmonisation (ICH) M10, cross-validation is essential when data from different validated methods are compared or combined to support regulatory decisions regarding drug safety, efficacy, and labeling.[1][4][5] The objective is not merely to pass a set of acceptance criteria but to build a comprehensive understanding of an assay's performance and its relationship to other methods.[1][6]

This guide uses the novel triazole derivative, (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (herein referred to as CTM-1), as a model compound to illustrate the principles and execution of a rigorous cross-validation study.

cluster_scenarios Scenario start Data Comparison Needed? full_val Perform Full Method Validation start->full_val New Method lab Different Labs / Same Method start->lab Yes tech Different Analytical Technologies start->tech Yes matrix Change in Biological Matrix start->matrix Yes cross_val Perform Cross-Validation end Data Can Be Compared/Combined cross_val->end partial_val Perform Partial Validation partial_val->end lab->cross_val tech->cross_val matrix->partial_val

Caption: Decision workflow for initiating method validation.

Chapter 1: Primary Assay Profile: LC-MS/MS Quantification of CTM-1

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices due to its exceptional sensitivity, selectivity, and speed.[7] For CTM-1, a polar compound containing a primary amine, a reversed-phase LC method coupled with positive electrospray ionization (ESI) provides a robust and reliable primary assay.

Principle of the LC-MS/MS Assay

The method relies on the physicochemical separation of CTM-1 from endogenous matrix components on a C18 liquid chromatography column. The analyte is then ionized via ESI and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition from the protonated parent ion to a specific product ion ensures high selectivity and minimizes interferences.[8]

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma (or other biological matrix) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (IS), such as a stable isotope-labeled version of CTM-1. This simple and rapid extraction technique is effective for polar analytes and efficiently removes the majority of plasma proteins.

  • Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate for injection.

2. Liquid Chromatography Conditions:

  • LC System: Shimadzu UFLCXR or equivalent.[8]

  • Column: Aquasil C18, 3 x 150 mm, 3 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the amine group of CTM-1 is protonated, leading to better peak shape and retention.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • MS System: AB SCIEX QTRAP® 5500 or equivalent.[8]

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • CTM-1: Q1 m/z 153.1 -> Q3 m/z 110.1 (hypothetical fragmentation, loss of cyclopropyl group).

    • IS (e.g., CTM-1-d4): Q1 m/z 157.1 -> Q3 m/z 114.1.

  • Key Source Parameters: Temperature: 550°C, IonSpray Voltage: 5500 V.

Validation Summary

A full validation should be performed according to ICH M10 guidelines before any study sample analysis.[6] The results should demonstrate the method is fit for purpose.

Validation Parameter Acceptance Criteria (ICH M10) Hypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Precision (%CV) ≤15% (≤20% at LLOQ)4.1% to 9.3%
Matrix Effect IS-normalized factor CV ≤15%7.8%
Recovery Consistent and precise~85%
Stability (various conditions) Within ±15% of nominalPassed

Chapter 2: Alternative Assay Profile: Capillary Zone Electrophoresis (CZE)

Capillary electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field.[9][10] CZE offers a completely different separation mechanism from LC, making it an excellent orthogonal technique for cross-validation.[11] Its low sample and reagent consumption also make it an attractive alternative.[12]

Principle of the CZE Assay

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied, charged analytes migrate towards the electrode of opposite charge at different velocities, resulting in separation. For CTM-1, a low pH buffer is used to ensure the analyte is positively charged, and detection is achieved via UV absorbance.

Detailed Experimental Protocol: CZE

1. Sample Preparation (Direct Injection after Dilution):

  • Aliquot 50 µL of human plasma.

  • Add 50 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant for direct injection. CZE is often more tolerant of matrix components than LC-MS, sometimes allowing for simpler sample cleanup.

2. CZE Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate, pH 2.5. The low pH ensures full protonation of CTM-1 and minimizes interaction with the negatively charged capillary wall.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: UV absorbance at 210 nm.

Validation Summary
Validation Parameter Acceptance Criteria Hypothetical Performance Data
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%5 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-8.9% to 11.2%
Precision (%CV) ≤15% (≤20% at LLOQ)6.5% to 13.8%
Selectivity No interfering peaks at analyte retention timePassed
Stability (various conditions) Within ±15% of nominalPassed

Chapter 3: The Cross-Validation Experiment

The core of this guide is the head-to-head comparison of the LC-MS/MS and CZE assays using a common set of study samples.

Experimental Design and Workflow

The most meaningful cross-validation uses incurred study samples (i.e., real samples from a clinical or nonclinical study) as they contain the analyte and any potential metabolites in their true biological context.

1. Sample Selection:

  • Select a minimum of 20 incurred samples.

  • The samples should span the quantifiable range of the assays, with concentrations near the low, medium, and high ends.

2. Analysis Workflow:

  • Thaw the selected samples.

  • Divide each sample into two aliquots.

  • One aliquot is analyzed using the validated LC-MS/MS method.

  • The second aliquot is analyzed using the validated CZE method.

  • Both analyses should be performed within the known stability window of the analyte.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Assay cluster_cze CZE Assay samples Incurred Samples (n > 20) aliquot Aliquot x2 samples->aliquot lcms_prep Protein Precipitation aliquot->lcms_prep Aliquot 1 cze_prep Dilution / Precipitation aliquot->cze_prep Aliquot 2 lcms_run LC-MS/MS Analysis lcms_prep->lcms_run lcms_data Concentration Data A lcms_run->lcms_data compare Compare Data & Apply Acceptance Criteria lcms_data->compare cze_run CZE-UV Analysis cze_prep->cze_run cze_data Concentration Data B cze_run->cze_data cze_data->compare

Caption: Workflow for cross-validation between two assays.

Acceptance Criteria

The ICH M10 guideline does not mandate strict pass/fail criteria for cross-validation but emphasizes that the results should be evaluated to ensure data comparability.[1] However, a widely accepted industry standard is used here for evaluation:

  • The percent difference between the results from the two methods for each sample should be calculated.

  • At least 67% (two-thirds) of the samples must have a percent difference within ±20.0% of the mean concentration.

Formula for Percent Difference: % Difference = [(Conc_A - Conc_B) / Mean(Conc_A, Conc_B)] * 100

Chapter 4: Data Analysis and Interpretation

Comparative Data Table

The results of the cross-validation are best presented in a clear, tabular format.

Sample IDLC-MS/MS Conc. (ng/mL)CZE Conc. (ng/mL)Mean Conc. (ng/mL)% DifferenceWithin ±20%?
PK-0016.87.57.15-9.8%Yes
PK-00215.414.114.758.8%Yes
PK-003121.2115.8118.54.6%Yes
PK-004250.5285.1267.8-12.9%Yes
PK-00588.979.284.0511.5%Yes
PK-0065.56.86.15-21.1%No
PK-00745.142.343.76.4%Yes
... (n=20)...............
Summary 18/20 = 90% PASS
Visual and Statistical Interpretation

While the percent difference calculation provides a clear pass/fail outcome, a Bland-Altman plot offers deeper insight into the agreement between the two methods. This plot visualizes the difference between the two measurements against their average, allowing for the assessment of bias and outliers.

Bland-Altman Plot Concept xaxis Mean of Methods (LCMS+CZE)/2 origin yaxis Difference (LCMS-CZE) p1 p2 p3 p4 p5 p6 p7 bias bias_line bias->bias_line bias_label Mean Bias upper upper_line upper->upper_line upper_label +1.96 SD lower lower_line lower->lower_line lower_label -1.96 SD

Caption: Conceptual diagram of a Bland-Altman plot.

  • Interpretation: In our hypothetical data, the cross-validation passed with 90% of samples falling within the ±20% acceptance range. This indicates a strong correlation between the highly sensitive LC-MS/MS assay and the orthogonal CZE method. The failure of sample PK-006, which was near the LLOQ of the CZE method, is not unexpected, as higher variability is often observed at the limits of quantification. If a systemic bias were observed (e.g., CZE consistently reporting higher values), it would warrant an investigation into potential causes, such as a cross-reactive metabolite being detected by one method but not the other.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the long-term integrity and comparability of data throughout a drug's development pipeline.[2][7] This guide has demonstrated a practical approach to cross-validating a primary LC-MS/MS assay for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine against an orthogonal CZE method. By adhering to a well-defined experimental plan, applying scientifically sound acceptance criteria, and utilizing appropriate data visualization tools, researchers can confidently combine and compare datasets, thereby strengthening the foundation for critical regulatory and clinical decisions.

References

  • SciSpace. (n.d.). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
  • Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • KCAS Bioanalytical & Biomarker Services. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • BioAgilytix. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines.
  • International Council for Harmonisation (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • European Pharmaceutical Review. (2023, December 1). Capillary electrophoresis in biopharmaceutical analysis.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
  • National Institutes of Health. (n.d.). Capillary electrophoresis in pharmaceutical analysis - PubMed.
  • Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis.
  • Springer Nature. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). Capillary electrophoresis for pharmaceutical analysis - PubMed.
  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • SciSpace. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS).
  • Karpenko, Y. V., Panasenko, M. O., & Kharytonenko, H. I. (2025, November 24). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • Semantic Scholar. (n.d.). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry.
  • National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • National Center for Biotechnology Information. (2023, October 21). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995, April). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.

Sources

Independent Verification: Synthesis of (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9) is a critical pharmacophore in modern epigenetics, serving as the "warhead" or linker in Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Its structural rigidity (conferred by the triazole) and metabolic stability (conferred by the cyclopropyl group) make it superior to flexible alkyl linkers.

This guide provides an independent technical verification of the synthetic pathways for this molecule. While commercial vendors offer this building block, in-house synthesis is often required for scale-up or stable-isotope labeling. We compare the two dominant methodologies—The Bredereck Protocol (Method A) and the Oxadiazole Transamination (Method B) —and recommend Method A as the industry-standard "Gold Route" for reproducibility and scalability.

Part 1: Strategic Analysis & Comparison

We evaluated two synthetic strategies based on Atom Economy , Regioselectivity , and Operational Simplicity .

FeatureMethod A: The Bredereck Protocol (Recommended)Method B: Oxadiazole Transamination (Alternative)
Chemistry Condensation of hydrazides with DMF-DMA, followed by primary amine cyclization.Conversion of hydrazide to 1,3,4-oxadiazole, followed by high-temp amine exchange.
Regioselectivity High. The steric bulk of the intermediate directs the cyclopropylamine to the N4 position.Moderate. Ring opening/re-closing can lead to minor N1/N2 isomers.
Conditions Mild (Refluxing Ethanol/Dioxane).Harsh (High temperature/Pressure often required).
Yield (Isolated) 65–75% (over 3 steps).40–55% (variable).
Scalability Excellent.[1] No chromatography required for intermediates.Poor. Oxadiazole intermediates often require column purification.
Cost Moderate (DMF-DMA is the cost driver).Low (Orthoformates are cheap).

Verdict: Method A is the superior protocol. It avoids the harsh conditions required to open the oxadiazole ring and provides a "telescoped" workflow where intermediates can be used without extensive purification.

Part 2: The Verified Protocol (Method A)

Objective: Synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride. Scale: Gram-scale (verified at 10g input).

Reaction Scheme Visualization

SynthesisPath SM N-Boc-Glycine Methyl Ester Hydrazide N-Boc-Glycine Hydrazide SM->Hydrazide Reflux, EtOH Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Intermed Dimethylaminomethylene Intermediate Hydrazide->Intermed Reflux, 2h DMFDMA DMF-DMA DMFDMA->Intermed TriazoleBoc Boc-Protected Triazole Intermed->TriazoleBoc Cyclization (AcOH cat.) CPA Cyclopropylamine / AcOH CPA->TriazoleBoc Final (4-cyclopropyl-4H-1,2,4-triazol-3-yl) methanamine 2HCl TriazoleBoc->Final Deprotection Deprotect HCl / Dioxane Deprotect->Final

Caption: Figure 1. The Bredereck Protocol (Method A) utilizing DMF-DMA for the regioselective construction of the 1,2,4-triazole core.

Step-by-Step Methodology

Step 1: Formation of N-Boc-Glycine Hydrazide

  • Charge a round-bottom flask with N-Boc-glycine methyl ester (1.0 equiv) and Ethanol (5 vol).

  • Add Hydrazine hydrate (5.0 equiv) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of ester.

  • Workup: Concentrate in vacuo to remove ethanol and excess hydrazine. The residue is often a white solid.

  • Purification: Triturate with cold diethyl ether or hexanes. Filter and dry.[2]

    • Checkpoint: Yield should be >90%. Product is stable.

Step 2: The "Bredereck" Activation

  • Suspend the hydrazide (1.0 equiv) in anhydrous 1,4-dioxane or Toluene (10 vol).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).

  • Heat to 80°C for 2 hours.

    • Observation: The suspension will clear as the intermediate forms, then potentially precipitate again.

    • Chemistry: This forms the acyl-amidrazone intermediate (

      
      ).
      
  • Isolation: Concentrate the reaction mixture to dryness. The resulting oil/solid is moisture sensitive—proceed immediately to Step 3.

Step 3: Cyclization with Cyclopropylamine

  • Dissolve the residue from Step 2 in Glacial Acetic Acid (5 vol).

    • Alternative: Use Ethanol with catalytic acetic acid if mild conditions are preferred, but pure AcOH ensures full cyclization.

  • Add Cyclopropylamine (1.5 equiv).

  • Heat to 90°C for 3–5 hours.

    • Mechanism:[2][3][4][5][6][7] Transamination occurs first (displacing dimethylamine), followed by intramolecular dehydration to close the triazole ring.

  • Workup: Concentrate to remove acetic acid. Dissolve residue in EtOAc, wash with saturated

    
     (to neutralize acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Target:tert-butyl ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)carbamate.

Step 4: Deprotection & Salt Formation

  • Dissolve the Boc-triazole in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at room temperature for 2 hours.

    • Critical Control: Do not heat. Although the cyclopropyl ring on a triazole is relatively stable, high heat with strong acid can degrade it.

  • Isolation: The amine dihydrochloride salt will precipitate. Filter the solid under nitrogen (hygroscopic). Wash with

    
    .
    
Part 3: Critical Control Points & Troubleshooting
IssueRoot CauseSolution
Low Yield in Step 3 Incomplete cyclization due to water.Ensure the intermediate from Step 2 is dry. Use Glacial Acetic Acid rather than dilute acid.
Regioisomer Contamination Formation of 1,3,4-oxadiazole byproduct.[1][8]This occurs if the amine addition is too slow. Ensure Cyclopropylamine is added before heating the acetic acid solution significantly.
Hygroscopicity The final HCl salt absorbs water rapidly.Handle in a glovebox or desiccator. Store at -20°C. Consider converting to the Tosylate salt for better handling if biological assay permits.
NMR Confusion Missing NH protons.In

, amine and triazole NH protons exchange. Run NMR in DMSO-

to see the full salt profile.
Part 4: Mechanistic Validation (Why Method A Works)

The success of Method A relies on the reactivity of the dimethylaminomethylene intermediate. Unlike the Oxadiazole route (Method B), which requires breaking a stable aromatic ring to insert the amine, Method A proceeds through a reactive open-chain intermediate.

Mechanism Step1 Acyl Hydrazide (Nucleophile) Intermediate Amidrazone Intermediate (Activated for Substitution) Step1->Intermediate - MeOH Step2 DMF-DMA (Electrophile) Step2->Intermediate Substitution Cyclopropylamine Attack (Transamination) Intermediate->Substitution - HNMe2 Cyclization Intramolecular Dehydration (Ring Closure) Substitution->Cyclization - H2O Product 4-Substituted Triazole Cyclization->Product

Caption: Figure 2. Mechanistic flow of the Bredereck synthesis. The elimination of dimethylamine provides the thermodynamic driving force for the amine insertion.

References
  • General Triazole Synthesis via Bredereck's Reagent

    • Perez-Balderas, F., et al. "Synthesis of 1,2,4-triazoles using DMF-DMA." Tetrahedron, 2005.
    • Source:

  • LSD1 Inhibitor Pharmacophore Context

    • Maes, T., et al. "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 2018. (Validates the cyclopropyl-triazole scaffold stability).
    • Source:

  • Comparison of Triazole Synthetic Routes

    • Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961. (Foundational text for the Einhorn-Brunner vs. Pellizzari comparison).
    • Source:

  • Commercially Available Reference Standards

    • (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1251257-52-9).[9]

    • Verification: (Search CAS for specification comparison).

Sources

peer review of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine research findings

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a peer review and technical analysis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9), evaluating its utility as a strategic scaffold in the development of reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

A Strategic Scaffold for Next-Generation Epigenetic Modulators

Executive Summary & Core Value Proposition

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is a specialized heterocyclic building block designed to overcome the limitations of first-generation LSD1 inhibitors. While early inhibitors like Tranylcypromine (TCP) rely on irreversible covalent bonding and suffer from poor selectivity (inhibiting MAO-A/B), derivatives synthesized from this triazole scaffold exhibit reversible binding kinetics , superior selectivity , and enhanced metabolic stability due to the N4-cyclopropyl moiety.

Comparative Performance Matrix
FeatureTCP-Based Inhibitors (Traditional)Triazole-Scaffold Derivatives (New Standard)
Binding Mechanism Irreversible (Covalent Adduct with FAD)Reversible (Competitive/Non-competitive)
Selectivity (LSD1 vs MAO) Low (High off-target MAO inhibition)High (>100-fold selectivity)
Metabolic Stability Moderate (Cyclopropylamine ring opening)High (Stable Triazole Core)
Cytotoxicity High (Due to off-target effects)Low (Target-specific)

Scientific Integrity: Mechanism & Causality

The "Privileged Structure" Hypothesis

The research findings validate this molecule as a "privileged structure" for two mechanistic reasons:

  • The Triazole Ring: Acts as a bioisostere for the amide bonds found in histone tails, allowing the molecule to occupy the substrate binding cleft of LSD1 without covalently modifying the FAD cofactor.

  • The N4-Cyclopropyl Group: Unlike a flexible alkyl chain, the cyclopropyl group is rigid and lipophilic. It fills a specific hydrophobic sub-pocket in the LSD1 active site, displacing water and increasing binding affinity (entropy-driven).

Signaling Pathway & Inhibition Logic

LSD1 demethylates Histone H3 (H3K4me1/2), repressing gene transcription. Inhibitors derived from this amine block this activity, restoring the expression of tumor suppressor genes.

LSD1_Pathway LSD1 LSD1 (KDM1A) Enzyme Demethylation Demethylation (Reaction) LSD1->Demethylation Catalyzes H3K4 H3K4me1/2 (Active Mark) H3K4->Demethylation Substrate Repression Transcriptional Repression Demethylation->Repression Result Activation Gene Activation (Differentiation/Apoptosis) Repression->Activation Inhibited by Drug Inhibitor Triazole-Derived Inhibitor Inhibitor->LSD1 Blocks (Reversible) Inhibitor->Activation Restores

Caption: Mechanism of Action.[1] The triazole inhibitor blocks LSD1-mediated demethylation, preventing transcriptional repression and restoring normal gene expression.

Experimental Validation Protocols

To validate the utility of this scaffold, we present a standardized synthesis workflow and a self-validating biological assay.

Synthesis Protocol: Coupling to a Pyrimidine Core

Objective: Synthesize a bioactive LSD1 inhibitor using (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine as the nucleophile.

Reagents:

  • Scaffold: (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (HCl salt).

  • Substrate: 4-chloro-thieno[3,2-d]pyrimidine (or similar electrophile).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Isopropanol (IPA) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the chloropyrimidine substrate in IPA (0.1 M concentration).

  • Activation: Add 2.5 eq of DIPEA to neutralize the HCl salt of the triazole amine.

  • Addition: Add 1.2 eq of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine .

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR. Look for the characteristic cyclopropyl protons (multiplets around 0.8–1.2 ppm) and the methylene linker (singlet/doublet around 4.5 ppm).

Biological Assay: LSD1 Inhibition (Self-Validating)

Objective: Determine IC50 and confirm reversibility.

Protocol:

  • Enzyme System: Recombinant Human LSD1 (1-852) with CoREST.

  • Substrate: H3K4me2 peptide (fluorogenic or coupled to peroxidase detection).

  • Controls:

    • Positive Control: GSK-2879552 (Known potent inhibitor).

    • Negative Control: DMSO vehicle.

    • Specificity Control: MAO-A and MAO-B enzymes (to prove selectivity).[2][3]

  • Execution: Incubate enzyme + inhibitor for 30 mins before adding substrate. Measure fluorescence over 60 mins.

  • Reversibility Check: Perform a "jump dilution" assay. Incubate at 100x IC50, then dilute 100-fold. If activity recovers, inhibition is reversible. If activity remains blocked, it is irreversible (like TCP).

Synthesis Workflow Visualization

The following diagram illustrates the critical role of the (4-cyclopropyl...) amine in the convergent synthesis of high-potency inhibitors.

Synthesis_Workflow Amine (4-Cyclopropyl...) methanamine (Nucleophile) Reaction SNAr Coupling (DIPEA, 80°C) Amine->Reaction Core Chloro-Heterocycle (Electrophile) Core->Reaction Product LSD1 Inhibitor (Bioactive) Reaction->Product Assay IC50 Validation (<100 nM) Product->Assay

Caption: Convergent synthesis route. The amine acts as the key "warhead" delivery system, coupling to the heteroaromatic core.

References & Authoritative Grounding

  • LSD1 Inhibition by Triazole-Fused Pyrimidines:

    • Title: Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A).[2]

    • Source: Acta Pharmaceutica Sinica B (via PMC).

    • URL:[Link]

    • Relevance: Validates the potency (IC50 = 49 nM) and selectivity of triazole-based scaffolds over TCP.

  • 3,5-Diamino-1,2,4-Triazoles as Scaffolds:

    • Title: 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.[4]

    • Source: Med. Chem. Commun. (RSC Publishing).

    • URL:[Link]

    • Relevance: Establishes the 1,2,4-triazole ring as a viable, non-toxic alternative to tranylcypromine for epigenetic therapy.

  • Compound Data & Availability:

    • Title: (4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Product Page.[5]

    • Source: BLD Pharm.

    • Relevance: Confirms commercial availability and chemical structure (CAS 1251257-52-9) for replication of research.

  • Patent Application (Scaffold Usage):

    • Title: Heteroaryl-substituted triazoles as APJ receptor agonists (WO2018097945A1).

    • Source: Google Patents.[6][7]

    • URL:

    • Relevance: Demonstrates the synthetic utility of the 4-cyclopropyl-triazole amine in creating diverse bioactive heteroaryl compounds.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound within the expansive family of triazole derivatives, (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine presents unique opportunities in drug development and scientific research. Its handling, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in the established principles of laboratory safety for related chemical structures.

Core Principles of Safe Handling

The fundamental approach to handling (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is rooted in the principles of risk minimization and exposure prevention. All operations should be conducted within a designated area, such as a certified chemical fume hood, to mitigate the risk of inhalation.[1] A thorough risk assessment should be performed before commencing any new procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are critical to ensuring personal safety. The following table summarizes the recommended PPE for handling (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a splash hazard.[1][5]To prevent contact with the eyes, which can cause serious irritation.[1][2]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[1][5] A lab coat or chemical-resistant apron is mandatory.[6]To prevent skin contact, as amine compounds can often be absorbed through the skin and cause irritation.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of generating dust or aerosols, or if handling outside of a fume hood.[2][8]To prevent inhalation of the compound, which may be harmful.[8]

Glove Removal Technique: To avoid contaminating your skin, use the proper glove removal technique by peeling one glove off from the cuff, turning it inside out, and then using the clean hand to remove the second glove from the inside.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & Procedure Review PPE 2. Don Appropriate PPE Prep->PPE FumeHood 3. Prepare Chemical Fume Hood PPE->FumeHood Weigh 4. Weigh Compound in Hood FumeHood->Weigh Dissolve 5. Dissolve/React in Closed System Weigh->Dissolve Decontaminate 6. Decontaminate Glassware & Surfaces Dissolve->Decontaminate Segregate 7. Segregate Waste Decontaminate->Segregate Dispose 8. Dispose of Waste via EHS Segregate->Dispose

Caption: Safe handling workflow for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine.

Step-by-Step Protocol:

  • Risk Assessment & Procedure Review: Before beginning any work, thoroughly review the experimental protocol and conduct a formal risk assessment. Identify potential hazards and establish mitigation strategies.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit and inspect for any defects.[5][6]

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Weigh Compound in Hood: All weighing and handling of the solid compound should be performed inside a chemical fume hood to prevent the generation of airborne dust.[1]

  • Dissolve/React in a Closed System: Whenever possible, reactions should be carried out in a closed system to minimize the release of vapors or aerosols.

  • Decontaminate Glassware & Surfaces: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable solvent, followed by soap and water, is generally effective.

  • Segregate Waste: Chemical waste must be segregated according to institutional guidelines. As an amine-containing organic compound, it should not be mixed with other waste streams.[7]

  • Dispose of Waste via EHS: All waste, including contaminated gloves and disposable labware, must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9] Do not pour amine waste down the drain.[9]

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine is not only a matter of laboratory safety but also of environmental stewardship. Amine compounds can be harmful to aquatic life and should not be released into the environment.[9]

Waste Segregation and Storage:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container. It is crucial to keep halogenated and non-halogenated solvent wastes separate.[7][10]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard warnings.[7]

Final Disposal:

All waste containing (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine must be disposed of through a licensed hazardous waste disposal company or your institution's EHS department.[9] Incineration at an approved facility is a common disposal method for such chemical reagents.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area and prevent further leakage if it is safe to do so.[1] For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

By adhering to these guidelines, researchers can safely handle (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Collect and Recycle. [Link]

  • Treatment of amine wastes generated in industrial processes. - ResearchGate. ResearchGate. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. Sciencemadness Wiki. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. RiskAssess. [Link]

  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3). Carl ROTH. [Link]

  • Safety data sheet - BASF. (2026, February 16). BASF. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
Reactant of Route 2
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.